Product packaging for 2,4,5-Tribromoimidazole(Cat. No.:CAS No. 2034-22-2)

2,4,5-Tribromoimidazole

Katalognummer: B189480
CAS-Nummer: 2034-22-2
Molekulargewicht: 304.77 g/mol
InChI-Schlüssel: JCGGPCDDFXIVQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,4,5-Tribromoimidazole(2,4,5-TBI) on condensation with sugar precursors yields 2,4,5-TBI nucleosides.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HBr3N2 B189480 2,4,5-Tribromoimidazole CAS No. 2034-22-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4,5-tribromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGGPCDDFXIVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73941-35-2 (cadmium[2:1]salt)
Record name 2,4,5-Tribromoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022173
Record name 2,4,5-Tribromoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034-22-2
Record name 2,4,5-Tribromoimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Tribromoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2034-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-Tribromoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-tribromoimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-TRIBROMOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V0252S9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2,4,5-Tribromoimidazole (TBI), a key halogenated heterocyclic compound. Due to its versatile chemical nature, TBI serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. This document outlines a reliable synthesis protocol, purification methods, and a summary of its physicochemical and spectroscopic properties based on available scientific literature.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the direct bromination of imidazole. This electrophilic substitution reaction is typically carried out in an acetic acid solvent system with sodium acetate acting as a base to neutralize the hydrogen bromide byproduct.

The overall reaction is as follows:

C₃H₄N₂ + 3 Br₂ → C₃HBr₃N₂ + 3 HBr

Experimental Protocols

Protocol 1: High-Yield Synthesis in Acetic Acid

This protocol is adapted from a general procedure that provides a high yield of the target compound.[1]

Materials:

  • Imidazole (1.0 eq)

  • Sodium Acetate (9.0 eq)

  • Glacial Acetic Acid

  • Bromine (3.0 eq)

  • Deionized Water

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add imidazole (e.g., 29.24 g, 0.43 mol) and sodium acetate (e.g., 317.34 g, 3.87 mol).[1]

  • Add glacial acetic acid (e.g., 250 mL) and stir the mixture until the solids are dissolved.[1]

  • Slowly add bromine (e.g., 65 mL, 1.28 mol) dropwise to the solution at room temperature. It is critical to control the rate of addition to ensure the reaction temperature does not exceed 40°C.[1]

  • After the complete addition of bromine, continue to stir the reaction mixture for an additional 3 hours at room temperature.[1]

  • Upon completion, pour the reaction mixture into a large volume of cold water (e.g., 1.5 L) to precipitate the product.[1]

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid product thoroughly with several portions of water to remove any remaining acetic acid and salts.

  • Dry the purified solid in a vacuum oven to afford this compound. A yield of approximately 92% can be expected.[1]

Protocol 2: Alternative Synthesis

This method uses a slightly different stoichiometry and workup procedure.[2]

Materials:

  • Imidazole (1.0 eq)

  • Sodium Acetate (~14 eq)

  • Anhydrous Acetic Acid

  • Bromine (3.0 eq) in acetic acid

  • Deionized Water

Procedure:

  • In a suitable flask, dissolve imidazole (e.g., 1.36 g) and sodium acetate (e.g., 20 g) in anhydrous acetic acid (180 ml).[2]

  • Over 30 minutes, add a solution of bromine (9.6 g) in anhydrous acetic acid (20 ml) to the stirred imidazole solution.[2]

  • After approximately one-third of the bromine has been added, add more sodium acetate (5 g).[2]

  • Continue stirring for 2.5 hours, during which the product will begin to precipitate.[2]

  • Evaporate the acetic acid under reduced pressure.

  • Add water (600 ml) to the residue to precipitate the product fully.[2]

  • Collect the white precipitate by filtration, wash with water, and dry to yield the final product. A yield of 71% has been reported with this method.[2]

Data Presentation

Table 1: Synthesis Conditions and Yields

ParameterProtocol 1Protocol 2
Imidazole (eq) 1.01.0
Bromine (eq) ~3.0~3.0
Base Sodium AcetateSodium Acetate
Solvent Glacial Acetic AcidAnhydrous Acetic Acid
Reaction Time 3 hours2.5 hours
Reported Yield 92%[1]71%[2]

Visualizations: Experimental Workflows

The synthesis and characterization process can be visualized as a logical workflow.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents Mix Imidazole, Sodium Acetate & Acetic Acid add_br2 Dropwise Addition of Bromine (<40°C) reagents->add_br2 stir Stir at Room Temp (3 hours) add_br2->stir precipitate Pour into Water to Precipitate Solid stir->precipitate filtrate Collect Solid by Vacuum Filtration precipitate->filtrate wash Wash with Deionized Water filtrate->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Pure 2,4,5-TBI

Caption: Synthesis and purification workflow for this compound.

G Overall Process: From Synthesis to Characterization start Starting Materials (Imidazole, Bromine, etc.) synthesis Chemical Synthesis start->synthesis crude Crude Product synthesis->crude purification Purification (Precipitation & Washing) crude->purification pure Pure 2,4,5-TBI purification->pure characterization Characterization (Spectroscopy, MP, etc.) pure->characterization data Verified Data characterization->data

Caption: Overall process from starting materials to final characterization.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for this compound.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₃HBr₃N₂[3][4][5]
Molecular Weight 304.77 g/mol [6]
Appearance Beige-yellow powder / White solid[1][2]
Melting Point 221-222 °C[2]
CAS Number 2034-22-2[3][5]

Table 3: Spectroscopic Data

TechniqueDataSource(s)
IR Spectroscopy An experimental spectrum is available for viewing in the NIST WebBook.[3]
Mass Spec. (EI) An experimental spectrum is available for viewing in the NIST WebBook.[3][5]
Mass Spec. (Predicted) [M+H]⁺: 302.776, [M+Na]⁺: 324.758, [M-H]⁻: 300.762[4]
¹H NMR While commercial suppliers indicate availability of this data, specific chemical shifts were not found in the surveyed literature.
¹³C NMR While commercial suppliers indicate availability of this data, specific chemical shifts were not found in the surveyed literature.

Applications and Further Interest

This compound is not only a synthetic intermediate but also exhibits biological activity.

  • Synthetic Intermediate: It is a precursor for synthesizing N-substituted tribromoimidazoles and can be used in condensation reactions with sugar precursors to yield 2,4,5-TBI nucleosides.[1]

  • Bioactivity: It has been shown to induce poisoning in rats, acting as an uncoupler of oxidative phosphorylation.[1]

This profile makes it a compound of significant interest for developing new therapeutic agents and other specialty chemicals.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromoimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, characterized by a five-membered imidazole ring substituted with three bromine atoms, imparts unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to this compound. It includes a detailed summary of its physicochemical data, spectroscopic characterization, and a discussion of its role as an uncoupler of oxidative phosphorylation.

Chemical Properties and Structure

This compound is a stable, crystalline solid at room temperature, typically appearing as a white to beige-yellow powder. The presence of three electron-withdrawing bromine atoms on the imidazole ring significantly influences its electronic properties and reactivity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃HBr₃N₂[1]
Molecular Weight 304.77 g/mol [2]
CAS Number 2034-22-2[1]
Appearance White to beige-yellow crystalline powder[2]
Melting Point 217-220 °C (with decomposition)[2]
Solubility Limited solubility in polar solvents like water; more soluble in non-polar organic solvents.
IUPAC Name 2,4,5-tribromo-1H-imidazole[1]
SMILES C1(=C(N=C(N1)Br)Br)Br[3]
InChI InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)[3]
Structural Details

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct bromination of imidazole.[2]

Materials:

  • Imidazole

  • Sodium Acetate

  • Acetic Acid

  • Bromine

  • Water

Procedure:

  • To a three-necked flask equipped with a thermostatic separatory funnel, add imidazole (e.g., 29.24 g, 0.43 mol), sodium acetate (e.g., 317.34 g, 3.87 mol), and acetic acid (e.g., 150 mL).[2]

  • Dissolve the mixture in additional acetic acid (e.g., 100 mL).[2]

  • Slowly add bromine (e.g., 65 mL, 1.28 mol) dropwise through the separatory funnel at room temperature. It is crucial to control the reaction temperature to not exceed 40°C.[2]

  • After the addition is complete, continue to stir the reaction mixture for 3 hours at room temperature.[2]

  • Upon completion, pour the reaction solution into a large volume of water (e.g., 1.5 L) to precipitate the solid product.[2]

  • Collect the solid product by filtration and wash it several times with water to remove impurities.[2]

  • Dry the solid product to obtain this compound. A yield of approximately 92% has been reported with this method.[2]

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Imidazole Imidazole Mixing Mixing in Acetic Acid Imidazole->Mixing Bromine Bromine Bromination Slow Dropwise Addition of Bromine (T < 40°C) Bromine->Bromination SodiumAcetate Sodium Acetate SodiumAcetate->Mixing AceticAcid Acetic Acid AceticAcid->Mixing Mixing->Bromination Stirring Stirring at RT (3 hours) Bromination->Stirring Precipitation Precipitation in Water Stirring->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying TBI This compound Drying->TBI

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic methods. While specific experimental spectra for this compound were not available in the search results, the expected characteristic signals are discussed below based on the known structure and general principles of spectroscopy.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)BondFunctional Group
~3100N-H stretchImidazole ring
~1500-1400C=C / C=N stretchAromatic ring vibrations
Below 800C-Br stretchCarbon-bromine bonds

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Due to the substitution of all ring protons with bromine, the only proton signal expected would be from the N-H group of the imidazole ring. This signal would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show three signals corresponding to the three carbon atoms of the imidazole ring. The chemical shifts of these carbons would be influenced by the attached bromine and nitrogen atoms.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

m/z ValueInterpretation
~302, 304, 306, 308Molecular ion peak cluster [M]⁺, showing the characteristic isotopic pattern for three bromine atoms.
VariesFragment ions resulting from the loss of Br atoms or other parts of the molecule.

The presence of three bromine atoms will result in a distinctive isotopic cluster pattern for the molecular ion and any bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Biological Activity: Uncoupling of Oxidative Phosphorylation

This compound has been reported to induce poisoning in rats, which is characteristic of uncouplers of oxidative phosphorylation.

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the inner mitochondrial membrane and involves the electron transport chain (ETC) and chemiosmosis. The ETC pumps protons (H⁺) across the inner mitochondrial membrane, creating a proton gradient. The flow of these protons back across the membrane down their concentration gradient, through an enzyme called ATP synthase, drives the synthesis of ATP.

Uncoupling agents like this compound are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient. This "uncouples" the electron transport chain from ATP synthesis. The ETC continues to function, and oxygen is consumed, but the energy from the proton gradient is released as heat instead of being used to generate ATP.

G ETC Electron Transport Chain (ETC) H_high H⁺ ETC->H_high Pumps H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Drives Synthesis H_high->ATP_Synthase Proton Flow TBI This compound (Uncoupler) H_high->TBI Binds H⁺ H_low H⁺ TBI->H_low Transports H⁺ across membrane

Caption: Mechanism of uncoupling oxidative phosphorylation.

Applications and Future Directions

The unique chemical structure and biological activity of this compound make it a valuable scaffold in drug discovery and development. Its potential as an antimicrobial and antifungal agent warrants further investigation. The development of derivatives of this compound could lead to new therapeutic agents with improved efficacy and selectivity. Furthermore, its application in materials science, for example, as a flame retardant, is another area of active research.

Conclusion

This compound is a multifaceted molecule with well-defined chemical properties and a straightforward synthetic route. Its most notable biological activity is its function as an uncoupler of oxidative phosphorylation, which is a direct consequence of its chemical structure. The information presented in this guide serves as a foundational resource for researchers and professionals working with this compound, facilitating its application in various scientific and industrial fields. Further research into its precise mechanism of action and the development of novel derivatives holds significant promise for future applications.

References

The Discovery and Bioactive Potential of 2,4,5-Tribromoimidazole: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Marine organisms are a prolific source of structurally unique and biologically active natural products, offering promising avenues for drug discovery. Among these, brominated alkaloids have garnered significant attention for their diverse pharmacological properties. This technical guide focuses on 2,4,5-Tribromoimidazole, a halogenated imidazole whose discovery in marine invertebrates highlights its potential as a lead compound for novel therapeutics. While initially presumed to be of sponge origin due to the prevalence of similar compounds in the genus Agelas, this document clarifies its true natural source and delves into its known biological activities, including its role as an antimicrobial agent and an uncoupler of oxidative phosphorylation. This guide provides a comprehensive overview of its discovery, available bioactivity data, and detailed experimental protocols for the isolation and evaluation of related marine natural products, alongside a comparative analysis with well-studied brominated alkaloids from marine sponges.

Introduction: The Marine Cornucopia of Bioactive Alkaloids

The marine environment, with its vast biodiversity, represents a largely untapped reservoir of novel chemical entities with significant therapeutic potential. Marine invertebrates, particularly sessile organisms like sponges, have developed sophisticated chemical defense mechanisms, leading to the biosynthesis of a wide array of secondary metabolites.[1] Among these, brominated alkaloids, especially those containing pyrrole and imidazole moieties, are a hallmark of marine natural products chemistry, with many exhibiting potent cytotoxic, antimicrobial, anti-inflammatory, and anti-biofilm activities.[2]

The sponge genus Agelas is a well-known producer of a diverse suite of brominated pyrrole-imidazole alkaloids, such as oroidin and sceptrin, which have been extensively studied for their pharmacological properties.[1][3] It is within this context that the discovery of structurally similar compounds like this compound is of great interest to the scientific community. This guide aims to provide a detailed technical overview of this compound, from its initial discovery to its potential applications in drug development.

Discovery of this compound: A Correction of the Record

Initial assumptions pointed towards a marine sponge origin for this compound due to the chemical precedent set by the Agelas species. However, a thorough review of the scientific literature reveals that the first isolation of this compound from a natural source was from the egg masses of three species of muricid molluscs.[4][5] This discovery was confirmed through gas chromatography/mass spectrometry (GC/MS) analysis of lipophilic extracts, followed by synthesis and comparative analysis of the natural and synthetic compounds.[4] One of the mollusc species identified as a source of this compound is Hexaplex trunculus.[6] This finding underscores the importance of precise taxonomic identification and rigorous analytical chemistry in natural product discovery.

Biological Activities of this compound and Related Compounds

This compound has been shown to possess several biological activities, with its antimicrobial properties being the most prominently reported. While specific quantitative data for its anti-biofilm and anticancer activities are not extensively available in the public domain, its known bioactivities and those of structurally related compounds from marine sponges provide a strong rationale for further investigation.

Antimicrobial and Anti-biofilm Activity

The lipophilic extracts from the egg masses of muricid molluscs containing this compound demonstrated antimicrobial activity.[4] The compound itself is suggested to be responsible for some of this activity.[4] Further studies have indicated that this compound can inhibit the growth of human pathogenic bacteria at a concentration of 0.1 mg/mL.[7]

While direct quantitative data on the anti-biofilm activity of this compound is limited, many brominated pyrrole-imidazole alkaloids from Agelas sponges are potent biofilm inhibitors.[8][9] For instance, oroidin and its derivatives have been shown to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[10] Given the structural similarities, it is plausible that this compound also possesses anti-biofilm properties, a hypothesis that warrants further investigation.

Anticancer Activity

The anticancer potential of this compound has not been extensively reported. However, the broader class of brominated marine alkaloids has shown significant promise in this area. Oroidin, for example, has demonstrated cytotoxic effects against various cancer cell lines.[1] Sceptrin, another related alkaloid, has been shown to inhibit cancer cell motility, a key process in metastasis.[1] The evaluation of this compound for its cytotoxic and anti-proliferative effects against a panel of cancer cell lines is a logical next step in its development as a potential therapeutic agent.

Uncoupler of Oxidative Phosphorylation

A notable reported bioactivity of this compound is its ability to act as an uncoupler of oxidative phosphorylation.[11][12] Uncoupling agents disrupt the link between electron transport and ATP synthesis in mitochondria, leading to a dissipation of the proton motive force.[13][14] This mechanism can lead to increased cellular respiration and heat production.[13] This property could have various physiological effects and may contribute to its observed biological activities, but also indicates a potential for cellular toxicity that needs to be carefully evaluated.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related brominated alkaloids from marine sponges. It is important to note the current lack of specific IC50 or MIC values for the anti-biofilm and anticancer activities of this compound in the public literature.

Table 1: Antimicrobial Activity of this compound and Related Compounds

CompoundOrganism(s)Activity TypeConcentration/ValueReference(s)
This compoundHuman pathogenic bacteriaGrowth inhibition0.1 mg/mL[7]
OroidinPseudomonas aeruginosaBiofilm inhibition-[10]
Benzosceptrin CPseudomonas aeruginosaBiofilm inhibition-[9]
4,5-dibromopyrrole-2-carboxamidePseudomonas aeruginosaBiofilm inhibition-[10]
Marmaricines A and BMethicillin-resistant Staphylococcus aureus (MRSA)MIC8 µg/mL[15]
Marmaricines B and CCandida albicansMIC8 µg/mL[15]

Table 2: Anticancer Activity of Related Brominated Alkaloids

CompoundCancer Cell Line(s)Activity TypeIC50 ValueReference(s)
OroidinVarious cancer cell linesCytotoxicity, Pro-apoptotic, Cell cycle inhibitionVaries by cell line[1]
SceptrinHeLa cellsInhibition of cell motilityNon-cytotoxic at effective concentrations[1]
Oridonin derivative (spirolactone)Human cervical cancer (HeLa), Human lung carcinoma (A549)Cytotoxicity4.63 µM, 4.58 µM[16]
Oridonin derivative (dienone)Breast cancer (MCF-7, MDA-MB-231, MCF/ADR)Anti-proliferativeLow µM to sub-µM[16]
Oridonin derivative (triazole)Triple-negative breast cancer (MDA-MB-231)Anti-proliferative0.48 µM[16]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other marine natural products.

Isolation of this compound from Muricid Mollusc Egg Masses

The following is a general protocol based on the initial discovery:

  • Sample Collection and Extraction:

    • Collect fresh egg masses of muricid molluscs (e.g., Hexaplex trunculus).

    • Homogenize the egg masses in a suitable organic solvent (e.g., dichloromethane/methanol mixture).

    • Perform a liquid-liquid partition of the crude extract between an organic solvent (e.g., dichloromethane) and water to obtain a lipophilic extract.

  • Chromatographic Separation:

    • Subject the lipophilic extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

    • Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

  • Structure Elucidation:

    • Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

    • Confirm the structure by comparison of the spectroscopic data and chromatographic retention times with those of a synthetic standard of this compound.

Crystal Violet Biofilm Assay

This assay is a standard method for quantifying biofilm formation.[17][18][19]

  • Inoculation and Biofilm Formation:

    • Grow a bacterial culture overnight in a suitable medium.

    • Dilute the overnight culture to a standardized optical density (OD).

    • Add the diluted culture to the wells of a 96-well microtiter plate, including wells with different concentrations of the test compound (this compound).

    • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

  • Staining:

    • Gently remove the planktonic bacteria from the wells by washing with a buffer (e.g., phosphate-buffered saline, PBS).

    • Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Quantification:

    • Wash the wells to remove excess stain.

    • Solubilize the crystal violet bound to the biofilm using a solvent such as 30% acetic acid or ethanol.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 550-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22][23]

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway.

experimental_workflow cluster_collection Sample Collection & Extraction cluster_purification Purification cluster_analysis Analysis & Identification a Collection of Muricid Mollusc Egg Masses b Homogenization in Organic Solvent a->b c Liquid-Liquid Partitioning b->c d Silica Gel Column Chromatography c->d Lipophilic Extract e Fraction Collection & TLC Analysis d->e f High-Performance Liquid Chromatography (HPLC) e->f g Spectroscopic Analysis (NMR, MS) f->g Purified Compound h Comparison with Synthetic Standard g->h i Structure Elucidation of 2,4,5-TBI h->i

Caption: Isolation and Identification Workflow for this compound.

mtt_assay_workflow cluster_preparation Cell Preparation & Treatment cluster_assay MTT Assay cluster_quantification Quantification a Seed Cancer Cells in 96-well Plate b Overnight Incubation for Adhesion a->b c Treatment with 2,4,5-TBI b->c d Add MTT Reagent c->d e Incubation (2-4 hours) d->e f Formation of Formazan Crystals e->f g Solubilize Formazan Crystals (DMSO) f->g h Measure Absorbance at 570 nm g->h i Calculate Cell Viability h->i

Caption: Workflow for the MTT Cell Viability Assay.

oxidative_phosphorylation_uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_etc Electron Transport Chain (ETC) cluster_atp_synthase ATP Synthase etc Complex I-IV protons_out H+ etc->protons_out Proton Pumping atp ATP Synthase atp_prod ATP atp->atp_prod ATP Synthesis tbi This compound protons_in H+ tbi->protons_in Proton Leak heat Heat tbi->heat protons_out->atp Proton Motive Force protons_out->tbi adp ADP + Pi adp->atp

Caption: Mechanism of Oxidative Phosphorylation Uncoupling by this compound.

Conclusion and Future Directions

This compound stands as a compelling marine natural product with demonstrated antimicrobial activity and a unique mechanism of action as an uncoupler of oxidative phosphorylation. While its discovery in muricid molluscs corrects a common misconception about its origin, its structural relationship to the vast arsenal of bioactive alkaloids from marine sponges, particularly the genus Agelas, places it firmly within a class of compounds of high interest for drug discovery.

The future development of this compound as a therapeutic lead will require a concerted research effort. Key priorities include:

  • Comprehensive Bioactivity Screening: A systematic evaluation of its anti-biofilm, anticancer, and antiviral activities is crucial to fully understand its therapeutic potential. The lack of quantitative data in these areas represents a significant knowledge gap.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound will be essential for understanding its efficacy and potential side effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of this compound will help to optimize its potency and selectivity, and to mitigate any potential toxicity associated with its uncoupling activity.

  • Supply and Synthesis: Developing a scalable and cost-effective synthetic route for this compound and its derivatives will be necessary to support preclinical and clinical development, overcoming the limitations of natural product supply.

References

A Technical Guide to the Natural Sources of Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of brominated imidazoles, a significant class of marine alkaloids with diverse and potent biological activities. The primary producers of these fascinating compounds are marine sponges, particularly those belonging to the genera Agelas and Stylissa. This document provides a comprehensive overview of the key sponge species, the specific brominated imidazole alkaloids they produce, and detailed methodologies for their extraction and isolation.

Natural Sources of Brominated Imidazoles

Marine sponges are the most prolific natural sources of brominated pyrrole-imidazole alkaloids. These compounds are believed to play a crucial role in the chemical defense mechanisms of the sponges, protecting them from predation, biofouling, and microbial infections. The biosynthesis of many of these complex alkaloids is thought to begin with the precursor oroidin, which itself is derived from the amino acids proline and lysine.

The primary genera of sponges known to produce a rich diversity of these compounds include:

  • Agelas : Species such as Agelas oroides, Agelas conifera, Agelas dispar, and Agelas sceptrum are well-documented producers of a wide array of brominated imidazoles, including the foundational compound oroidin and its derivatives.

  • Stylissa : Sponges of this genus, for instance Stylissa massa and Stylissa carteri, are known to yield a variety of brominated alkaloids, including sceptrin and hymenin.

While marine sponges are the predominant source, research into other marine organisms and even terrestrial sources is ongoing, though less documented for this specific class of compounds.

Quantitative Data on Brominated Imidazoles from Natural Sources

The concentration and diversity of brominated imidazoles can vary significantly depending on the sponge species, geographical location, and environmental conditions. While comprehensive quantitative data for every compound is not always available in the literature, the following table summarizes key findings for some of the most well-studied brominated imidazoles.

Sponge SpeciesBrominated Imidazole Alkaloid(s)Yield/ConcentrationReference(s)
Agelas oroidesOroidinMost abundant metabolite[1]
DibromophakellinRicher in wild sponges[1]
Stylissa massaSceptrinMIC of 62.5 μM against E. coli and S. aureus[2][3][4]
Hymenialdisine-
Manzacidin A/C-[2][3][4]
Agelas disparDisparamides A–C, Dispyrins B–F-[5]
Agelas coniferaOroidin, SceptrinPredominant alkaloids[6]
Agelas sp. aff. marmaricaMarmaricines A-CMIC of 8 µg/mL against MRSA (Marmaricines A & B)[7]

Note: Quantitative data for specific compound yields from raw sponge material is often limited in publicly available literature. The provided data reflects reported bioactivity concentrations and relative abundance. One study on Stylissa massa reported a 0.23% yield for an ethyl acetate extract from the initial biomass[8][9].

Experimental Protocols for Extraction and Isolation

The isolation of brominated imidazoles from marine sponges typically involves a multi-step process of extraction, fractionation, and purification. The following are detailed methodologies adapted from published literature.

Protocol 1: General Extraction and Fractionation of Brominated Alkaloids from Stylissa massa

This protocol is based on methodologies described for the isolation of sceptrin, hymenin, and manzacidin A/C[2][3][4].

  • Sample Preparation:

    • Collect sponge specimens and freeze them at -20°C to preserve the integrity of the secondary metabolites.

    • Thaw the frozen sponge material, cut it into small pieces, and air-dry at room temperature for 3-5 days.

    • Pulverize the dried sponge material using a grinder.

  • Extraction:

    • Macerate the powdered sponge material in 96% ethanol (EtOH) or methanol (MeOH). A common ratio is approximately 10 mL of solvent per gram of dry sponge material.

    • Agitate the mixture on a shaker overnight at room temperature.

    • Filter the mixture to separate the solvent from the sponge biomass. Repeat the extraction process on the biomass three to four times to ensure exhaustive extraction.

    • Combine all the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Reversed-Phase Medium-Pressure Liquid Chromatography - RP-MPLC):

    • Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase.

    • Fractionate the extract using an RP-MPLC system (e.g., ÄKTA FPLC) equipped with a C18 column (e.g., Biotage C18, 100 Å, 40 g, 40–60 μm).

    • Employ a gradient elution from 100% H₂O (with 0.1% Trifluoroacetic acid - TFA) to 100% Acetonitrile (CH₃CN) (with 0.1% TFA) over 60 minutes.

    • Set the flow rate to 10 mL/min and monitor the eluent at 254 nm.

    • Collect fractions at regular intervals (e.g., every 60 seconds).

    • Combine fractions based on the chromatographic profile.

  • Purification (High-Performance Liquid Chromatography - HPLC):

    • Further purify the combined fractions containing the target compounds using semi-preparative or analytical RP-HPLC with a C18 column.

    • Use a suitable gradient of water and acetonitrile or methanol, often with a TFA modifier, to achieve baseline separation of the individual alkaloids.

    • Identify the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Extraction and Partitioning for Alkaloid Enrichment from Agelas sp.

This protocol is a generalized method based on techniques used for the isolation of brominated alkaloids from various Agelas species[5][7].

  • Extraction:

    • Extract the freeze-dried and powdered sponge material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1 v/v) at room temperature. Perform the extraction multiple times.

    • Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of 90% aqueous MeOH and n-hexane to remove nonpolar constituents like lipids. Separate the layers and collect the methanolic layer.

    • Evaporate the MeOH from the polar layer and then partition the remaining aqueous residue with ethyl acetate (EtOAc).

    • Separate the layers and concentrate the EtOAc fraction, which will be enriched with brominated alkaloids.

  • Chromatographic Purification:

    • Subject the EtOAc fraction to a series of chromatographic steps.

    • Silica Gel Column Chromatography: Use a gradient of solvents, such as a mixture of hexane, ethyl acetate, and methanol, to perform an initial separation.

    • Size-Exclusion Chromatography: Utilize a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size.

    • Reversed-Phase HPLC: Perform final purification on a C18 HPLC column using a gradient of acetonitrile and water with 0.1% formic acid or TFA as a modifier.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Extraction_and_Fractionation cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Fractionation & Purification Sponge Marine Sponge (e.g., Stylissa massa) Freeze Freeze at -20°C Sponge->Freeze Dry Air Dry Freeze->Dry Grind Grind to Powder Dry->Grind Macerate Macerate in 96% Ethanol Grind->Macerate Filter Filter & Repeat Macerate->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate CrudeExtract Crude Ethanolic Extract Concentrate->CrudeExtract RPMPLC Reversed-Phase MPLC (C18, H2O/ACN gradient) CrudeExtract->RPMPLC Fractions Combined Fractions RPMPLC->Fractions RPHPLC Reversed-Phase HPLC (C18, refined gradient) Fractions->RPHPLC PureCompounds Pure Brominated Imidazoles (e.g., Sceptrin, Hymenialdisine) RPHPLC->PureCompounds Solvent_Partitioning_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification Sponge Marine Sponge (e.g., Agelas sp.) Extract Extract with MeOH/CH2Cl2 Sponge->Extract CrudeExtract Crude Extract Extract->CrudeExtract Partition1 Partition between 90% aq. MeOH and Hexane CrudeExtract->Partition1 HexaneLayer Hexane Layer (Lipids) Partition1->HexaneLayer Discard AqMeOHLayer Aqueous MeOH Layer Partition1->AqMeOHLayer Evaporate Evaporate MeOH AqMeOHLayer->Evaporate Partition2 Partition between Water and Ethyl Acetate Evaporate->Partition2 AqueousLayer Aqueous Layer Partition2->AqueousLayer Discard EtOAcLayer Ethyl Acetate Layer (Alkaloid Enriched) Partition2->EtOAcLayer Silica Silica Gel Chromatography EtOAcLayer->Silica Sephadex Sephadex LH-20 Silica->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC PureAlkaloids Pure Brominated Imidazoles HPLC->PureAlkaloids Oroidin_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_intermediates Key Intermediates cluster_product Final Product Proline L-Proline Pyrrole Pyrrole-2-carboxylate Unit Proline->Pyrrole Biosynthesis Lysine L-Lysine Aminoimidazole 2-Aminoimidazole Moiety Lysine->Aminoimidazole Biosynthesis Oroidin Oroidin Pyrrole->Oroidin Aminoimidazole->Oroidin

References

Spectroscopic and Synthetic Profile of 2,4,5-Tribromoimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2,4,5-tribromoimidazole, a halogenated heterocyclic compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a consolidated resource of its characterization data.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. While a complete set of experimentally derived quantitative data is not consistently available across all analytical techniques in the public domain, this guide presents the most relevant information from established sources.

Mass Spectrometry

An electron ionization mass spectrum for this compound is noted as available in the NIST WebBook, though detailed fragmentation analysis is not provided in the readily accessible literature.[1][2] Predicted mass-to-charge ratios for various adducts have been calculated and are presented below.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺302.77626
[M+Na]⁺324.75820
[M-H]⁻300.76170
[M+NH₄]⁺319.80280
[M+K]⁺340.73214
[M]⁺301.76843
[M]⁻301.76953

Data sourced from PubChemLite.[3]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been recorded and is available for viewing in the NIST WebBook.[1] The spectrum is characterized by absorptions typical for a substituted imidazole ring. Key expected vibrational modes are summarized in the table below.

Table 2: General Infrared Spectroscopy Data for this compound

Wavenumber Range (cm⁻¹)Assignment
3400-3200N-H stretching
3150-3000C-H stretching (aromatic)
1600-1450C=C and C=N stretching (imidazole ring)
Below 1000C-Br stretching and ring vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following protocols describe the synthesis of this compound and general procedures for its spectroscopic analysis.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of imidazole in the presence of a base and a suitable solvent.[4][5]

Materials:

  • Imidazole

  • Sodium acetate

  • Acetic acid

  • Bromine

  • Water

Procedure:

  • In a three-necked flask equipped with a thermostatic separatory funnel, a mixture of imidazole and sodium acetate is prepared in acetic acid.

  • Bromine is added dropwise to the stirred solution at room temperature. The reaction temperature is maintained below 40°C.

  • After the addition of bromine is complete, the reaction mixture is stirred for an additional 3 hours at room temperature.

  • The reaction mixture is then poured into water to precipitate the solid product.

  • The precipitate is collected by filtration, washed thoroughly with water to remove impurities, and then dried to yield this compound.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Mass Spectrometry (Electron Ionization - EI):

  • A small sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

  • The sample is vaporized by heating in the ion source.

  • The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method):

  • A small amount of dry this compound is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • An infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the probe of a high-field NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the spectrum.

Visualizations

The following diagrams illustrate the workflow for the synthesis and characterization of this compound.

synthesis_and_characterization_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization imidazole Imidazole reaction Bromination Reaction imidazole->reaction reagents Br₂, NaOAc, Acetic Acid reagents->reaction workup Precipitation & Filtration reaction->workup product This compound workup->product ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr

Synthesis and Characterization Workflow for this compound.

logical_relationship_spectroscopy cluster_analysis Analytical Techniques cluster_data Derived Information compound This compound (C₃HBr₃N₂) ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir nmr NMR Spectroscopy compound->nmr molecular_weight Molecular Weight & Formula (m/z) ms->molecular_weight functional_groups Functional Groups (N-H, C-Br, Ring Modes) ir->functional_groups molecular_structure Molecular Structure (Connectivity & Environment) nmr->molecular_structure

Relationship Between Spectroscopic Techniques and Derived Molecular Information.

References

In-Depth Technical Guide: 2,4,5-Tribromoimidazole (CAS 2034-22-2)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and commercial availability of 2,4,5-Tribromoimidazole, identified by CAS number 2034-22-2. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound is a halogenated imidazole derivative. Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 2034-22-2[1]
Molecular Formula C₃HBr₃N₂[1]
Molecular Weight 304.77 g/mol [1]
Appearance Beige-yellow powder[1][2]
Melting Point 217-220 °C (decomposes)[2][3]
SMILES BrC1=NC(Br)=C(Br)N1[1]
InChI InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)[4]
logP (Octanol/Water Partition Coefficient) 2.215 (Calculated)[4]
Water Solubility (log10WS) -3.95 (Calculated)[4]

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of imidazole. The following is a general laboratory-scale procedure.[2]

Materials:
  • Imidazole

  • Sodium acetate

  • Acetic acid

  • Bromine

Experimental Procedure:
  • In a three-necked flask equipped with a thermostatic separatory funnel, combine imidazole (0.43 mol), sodium acetate (3.87 mol), and 150 mL of acetic acid.

  • Add an additional 100 mL of acetic acid to ensure complete dissolution.

  • Slowly add bromine (1.28 mol) dropwise through the separatory funnel at room temperature. It is crucial to control the addition rate to prevent the reaction temperature from exceeding 40°C.

  • After the complete addition of bromine, continue to stir the reaction mixture for an additional 3 hours at room temperature.

  • The resulting product, this compound, can then be isolated and purified.

G Synthesis Workflow for this compound A Reactants: Imidazole, Sodium Acetate, Acetic Acid B Dissolution in Acetic Acid A->B Step 1 C Slow Dropwise Addition of Bromine (T < 40°C) B->C Step 2 D Stirring at Room Temperature (3 hours) C->D Step 3 E Isolation and Purification D->E Step 4 F Final Product: This compound E->F Final

Caption: Synthesis workflow for this compound.

Toxicological Profile and Biological Activity

This compound has been observed to induce poisoning in rats, with effects characteristic of uncouplers of oxidative phosphorylation.[2] This suggests that the compound may interfere with the mitochondrial respiratory chain, disrupting the process of ATP synthesis. However, detailed studies on its specific mechanism of action and signaling pathways are not extensively available in the public domain.

Safety and Handling

This compound is classified as toxic and irritating.[1]

  • Hazard Codes: T, Xi[1]

  • Risk Phrases: R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

  • Safety Phrases: S22 (Do not breathe dust), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately)[1]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a refrigerator at +4 °C.[1]

G Logical Relationships of CAS 2034-22-2 cas CAS 2034-22-2 name This compound cas->name identifies properties Chemical & Physical Properties name->properties has synthesis Synthesis Protocols name->synthesis can be synthesized via application Potential Biological Activity (Uncoupler of Oxidative Phosphorylation) name->application exhibits suppliers Commercial Suppliers name->suppliers is available from

Caption: Logical relationships of CAS 2034-22-2.

Commercial Suppliers

This compound is available from a variety of chemical suppliers. The following table lists some of the known suppliers. Please note that availability and purity may vary.

Supplier
Accela ChemBio Co.,Ltd.[2]
AK Scientific, Inc.[1]
Ambeed, Inc.[1]
Capot Chemical Co., Ltd.[1]
Career Henan Chemical Co.[2]
CM Fine Chemicals[1]
Dayang Chem (Hangzhou) Co.,Ltd.[1][5]
DSL Chemicals (Shanghai) Co., Ltd.[1]
Jinan Finer Chemical Co., Ltd.[5]
Leap Chem Co., Ltd.[1]
Santa Cruz Biotechnology, Inc.[1]
SAGECHEM LIMITED[5]
Shandong SanYoung Industry Co., Ltd.[1]
Shanghai Sinch Parmaceuticals Tech. Co. Ltd.[2]
Sigma-Aldrich
Simagchem Corporation[1][5]
TargetMol Chemicals Inc.[2]
Wanko Chemical Co., Ltd.[1]
Xiamen Aeco Chemical Industrial Co., Ltd[5]
Xiamen Equation Chemical Co.,Ltd.[1]
Xiamen Hisunny Chemical Co., Ltd.[1]
Xingrui Industry Co., Limited[1]

References

The Potent Biological Activities of 2,4,5-Tribromoimidazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 2,4,5-tribromoimidazole and its analogues have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth analysis of the biological properties of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing putative mechanisms of action.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable potential as antimicrobial and antifungal agents. While specific data for a wide range of these exact derivatives is still emerging, studies on trisubstituted and halogenated imidazoles provide strong evidence for their efficacy. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Illustrative Antimicrobial Activity of Substituted Imidazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
2,4,5-Trisubstituted ImidazolesGram-positive bacteria0.50 - 6.1[1]
2,4,5-Trisubstituted ImidazolesGram-negative bacteria0.50 - 6.1[1]
Nitroimidazole DerivativesGram-positive bacteria31.25 - 1000
Nitroimidazole DerivativesGram-negative bacteriaModerate Activity[1]

Note: Data for 2,4,5-trisubstituted imidazoles is included to illustrate the potential of this scaffold, as comprehensive data specifically for this compound derivatives is limited in publicly available literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains can be determined using the broth microdilution method, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[2]

1. Preparation of Materials:

  • Microbial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.[3]

  • Growth Media: Sterile broth appropriate for the test organism.

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound stock solution in the growth media across the wells of the microtiter plate to achieve a range of concentrations.[3]

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).[2]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).[4]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Microbial Culture Microbial Culture Inoculum Prep Inoculum Prep Microbial Culture->Inoculum Prep 96-Well Plate 96-Well Plate 96-Well Plate->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC

Workflow for MIC Determination.

Cytotoxic Activity

Several imidazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.

Table 2: Illustrative Cytotoxic Activity of Substituted Imidazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivativeA549 (Lung Carcinoma)5.988 ± 0.12[5]
Imidazole-thione derivativeMCF-7 (Breast Cancer)< 5[6]
Imidazole-thione derivativeHCT-116 (Colon Carcinoma)< 5[6]
Imidazole-thione derivativeHepG2 (Hepatocellular Carcinoma)< 5[6]
1,2,3-Triazole/1,2,4-oxadiazole hybridVarious Cancer Cell Lines0.028 - 0.104[7]

Note: This data is presented to highlight the anticancer potential of the broader imidazole class, as specific IC50 values for this compound derivatives are not extensively documented in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

2. Compound Treatment:

  • Prepare a stock solution of the this compound derivative in DMSO.

  • Perform serial dilutions of the stock solution in the culture medium to obtain a range of final concentrations.

  • Replace the medium in the cell plates with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

3. Incubation and Assay:

  • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[9]

  • After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[9]

4. Data Analysis:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_results Results Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Compound Dilution Compound Dilution Compound Dilution->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for MTT Cytotoxicity Assay.

Enzyme Inhibition

Imidazole derivatives are known to interact with a variety of enzymes, often acting as inhibitors.[10] While specific enzyme inhibition data for this compound derivatives is not extensively detailed in the provided search results, the imidazole core is a common motif in many enzyme inhibitors, suggesting that this class of compounds could also exhibit such activities. For instance, some imidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and cholinesterases.[11][12]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

A key proposed mechanism for the biological activity of certain halogenated imidazoles is the uncoupling of oxidative phosphorylation.[13] Uncoupling agents disrupt the link between the electron transport chain and ATP synthesis in mitochondria.[14] They do this by dissipating the proton gradient across the inner mitochondrial membrane that is generated by the electron transport chain. This leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient, but a decrease in ATP synthesis.[14]

cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix etc Electron Transport Chain (ETC) protons_high High H+ Concentration etc->protons_high Pumps H+ out atp_synthase ATP Synthase atp ATP atp_synthase->atp ATP Synthesis protons_high->atp_synthase H+ flow drives uncoupler This compound Derivative (Uncoupler) protons_high->uncoupler Binds H+ protons_low Low H+ Concentration protons_low->etc Substrate Oxidation uncoupler->protons_low Transports H+ across membrane

Uncoupling of Oxidative Phosphorylation.

This technical guide provides a consolidated overview of the biological activities of this compound derivatives, drawing upon existing literature for closely related compounds where specific data is limited. The potent antimicrobial and potential cytotoxic activities, coupled with a plausible mechanism of action, highlight the promise of this class of compounds for further investigation in drug discovery and development.

References

2,4,5-Tribromoimidazole: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromoimidazole stands as a pivotal building block in organic synthesis, prized for its trifunctional nature that allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of its synthesis, diverse reactivity in cross-coupling reactions, and its crucial role as a precursor in the synthesis of complex natural products and medicinally relevant compounds. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its application in research and development.

Introduction

Halogenated imidazoles are a class of compounds that have garnered significant interest in synthetic and medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. Among these, this compound is a particularly valuable precursor, offering three distinct reaction sites that can be selectively addressed through modern catalytic methods. Its stable, crystalline nature and accessibility make it an attractive starting material for the construction of complex molecular architectures. This guide will delve into the synthesis of this compound and its extensive applications as a linchpin in the synthesis of marine alkaloids, kinase inhibitors, and antiviral agents.

Synthesis of this compound

The preparation of this compound is typically achieved through the direct bromination of imidazole. Two common protocols are outlined below, providing high yields of the desired product.

Experimental Protocols

Protocol 1: Bromination in Acetic Acid with Sodium Acetate

To a solution of imidazole (1.0 eq) and sodium acetate (9.0 eq) in acetic acid, bromine (3.0 eq) is added dropwise at room temperature, ensuring the temperature does not exceed 40°C. After the addition is complete, the reaction mixture is stirred for an additional 3 hours. The product is precipitated by pouring the reaction mixture into water, collected by filtration, washed with water, and dried to afford this compound.[1]

Protocol 2: Stepwise Bromine Addition in Acetic Acid

A solution of bromine (2.2 eq) in anhydrous acetic acid is added over 30 minutes to a stirred solution of imidazole (1.0 eq) and sodium acetate (14.7 eq) in acetic acid. After approximately one-third of the bromine has been consumed, an additional portion of sodium acetate (3.7 eq) is added. Stirring is continued for 2.5 hours, during which the product begins to precipitate. The acetic acid is then evaporated, and water is added to precipitate the remaining product. The solid is collected by filtration, washed with water, and dried.

Quantitative Data for Synthesis
ProtocolReactantsReagentsSolventTime (h)Yield (%)Melting Point (°C)
1ImidazoleBromine, Sodium AcetateAcetic Acid392Not Reported
2ImidazoleBromine, Sodium AcetateAcetic Acid2.571221-222

Diagram 1: Synthesis of this compound

G Imidazole Imidazole Reaction Bromination Imidazole->Reaction Bromine Bromine (Br2) Bromine->Reaction NaOAc Sodium Acetate (NaOAc) NaOAc->Reaction AcOH Acetic Acid (AcOH) AcOH->Reaction TBI This compound Reaction->TBI

Caption: General schematic for the synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The three bromine atoms on the imidazole ring exhibit differential reactivity, enabling selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The N-protection of the imidazole ring is often crucial for achieving high selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of 1-protected this compound, selective and sequential couplings can be achieved to synthesize 2,4,5-triarylated imidazoles. This strategy has been successfully employed in the synthesis of the natural product neurodazine.[1]

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

A mixture of a 1-protected this compound (1.0 eq), an arylboronic acid (1.1-1.3 eq), Pd(PPh₃)₄ (5 mol%), and 2 M aqueous K₂CO₃ (1.0 eq) in a toluene-methanol (5:1) solvent system is heated. The reaction progress is monitored by TLC or GC-MS. For sequential couplings, after the first coupling is complete, a different arylboronic acid and fresh catalyst can be added to achieve diaryl or triaryl products.

Quantitative Data for Sequential Suzuki-Miyaura Coupling
EntryN-Protecting GroupArylboronic Acid (Position 2)Yield (%)Arylboronic Acid (Position 5)Yield (%)Arylboronic Acid (Position 4)Yield (%)
1PMB4-Methoxyphenylboronic acid854-(Trifluoromethyl)phenylboronic acid75Phenylboronic acid60
2SEMPhenylboronic acid903,5-Dimethylphenylboronic acid822-Thienylboronic acid55

Data is representative and may vary based on specific substrates and conditions.

Diagram 2: Sequential Suzuki-Miyaura Coupling Workflow

G Start 1-Protected This compound Step1 Suzuki Coupling (Position 2) Start->Step1 Intermediate1 2-Aryl-4,5-dibromoimidazole Step1->Intermediate1 Step2 Suzuki Coupling (Position 5) Intermediate1->Step2 Intermediate2 2,5-Diaryl-4-bromoimidazole Step2->Intermediate2 Step3 Suzuki Coupling (Position 4) Intermediate2->Step3 End 2,4,5-Triarylimidazole Step3->End

Caption: Stepwise functionalization via Suzuki-Miyaura coupling.

Sonogashira, Stille, and Buchwald-Hartwig Reactions

While specific detailed protocols for this compound are less commonly reported, the general principles of Sonogashira, Stille, and Buchwald-Hartwig reactions are applicable for the introduction of alkynyl, aryl/vinyl, and amino groups, respectively. The N-methylated derivative, 2,4,5-tribromo-1-methyl-1H-imidazole, is particularly well-suited for these transformations.[1]

General Considerations for Cross-Coupling Reactions:

  • Sonogashira Coupling: Typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base for the coupling of terminal alkynes.

  • Stille Coupling: Utilizes a palladium catalyst to couple with organostannane reagents.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds with primary or secondary amines.

Precursor to Marine Alkaloids

Brominated pyrrole-imidazole alkaloids, a class of marine natural products with diverse biological activities, often feature a core structure that can be retrosynthetically traced back to brominated imidazole precursors. While direct total syntheses from this compound are not always the chosen route, its structural motif is central to this class of compounds. For instance, the synthesis of nortopsentin D, a bis(indole) alkaloid, involves the coupling of indole moieties to an imidazole core, highlighting the importance of functionalized imidazoles in this field.

Diagram 3: Retrosynthetic Analysis of Pyrrole-Imidazole Alkaloids

G Alkaloids Pyrrole-Imidazole Alkaloids (e.g., Oroidin, Hymenidin) Precursors Functionalized Imidazole & Pyrrole Moieties Alkaloids->Precursors TBI This compound (Core Structure) Precursors->TBI

Caption: Conceptual link between this compound and marine alkaloids.

Applications in Drug Development

The imidazole scaffold is a common feature in many approved drugs and clinical candidates. This compound serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors and antiviral agents.

Kinase Inhibitors

The ability to introduce diverse substituents at the 2, 4, and 5-positions of the imidazole ring through cross-coupling reactions makes this compound an excellent scaffold for the generation of libraries of potential kinase inhibitors. The varied steric and electronic properties of the introduced groups can be fine-tuned to optimize binding to the target kinase.

Antiviral Nucleosides

Condensation of this compound with sugar precursors can yield novel nucleoside analogues. Halogenated nucleosides are a well-established class of antiviral agents, and the tribrominated imidazole moiety offers a unique pharmacophore for the development of new antiviral therapies.

Diagram 4: Drug Development Workflow

G TBI This compound Coupling Cross-Coupling Reactions TBI->Coupling Condensation Condensation with Sugars TBI->Condensation Library Library of Substituted Imidazoles Coupling->Library Screening Biological Screening Library->Screening Lead Lead Compounds (Kinase Inhibitors) Screening->Lead Nucleosides Tribromoimidazole Nucleosides Condensation->Nucleosides Screening2 Antiviral Screening Nucleosides->Screening2 Lead2 Lead Compounds (Antiviral Agents) Screening2->Lead2

Caption: Pathways from this compound to drug candidates.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation and the differential reactivity of its three bromine atoms allow for the controlled and sequential introduction of various functional groups through a range of palladium-catalyzed cross-coupling reactions. This capability makes it an ideal starting material for the synthesis of complex natural products, such as marine alkaloids, and for the development of new therapeutic agents, including kinase inhibitors and antiviral nucleosides. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable building block.

References

The Rising Therapeutic Potential of Polyhalogenated Imidazoles in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The unique chemical architecture of polyhalogenated imidazoles is positioning them as a promising frontier in the development of novel therapeutics. This in-depth technical guide explores the synthesis, biological activities, and mechanisms of action of this burgeoning class of compounds, offering valuable insights for researchers, scientists, and drug development professionals. With demonstrated efficacy in anticancer, antifungal, and antibacterial applications, polyhalogenated imidazoles present a versatile scaffold for addressing critical unmet medical needs.

Introduction to Polyhalogenated Imidazoles

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules and approved drugs.[1][2] The addition of multiple halogen atoms (chlorine, bromine, iodine) to this core structure dramatically influences its physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced biological activity and target specificity.[3] Natural sources, particularly marine sponges, are a rich reservoir of diverse and potent polyhalogenated imidazole alkaloids.[4][5] Concurrently, advances in synthetic chemistry have enabled the creation of a wide array of novel polyhalogenated imidazole derivatives, expanding the scope of their therapeutic applications.

Anticancer Applications

Polyhalogenated imidazoles have emerged as a significant area of interest in oncology research, with several compounds demonstrating potent cytotoxic effects against a variety of cancer cell lines.

Quantitative Data: Anticancer Activity
Compound ClassSpecific Compound ExampleCancer Cell Line(s)IC50 Value(s)Reference(s)
Brominated Imidazole AlkaloidsNaamidine JK562 (Leukemia)11.3 µM[6]
OroidinNot SpecifiedNot Specified[5]
Chlorinated Imidazole Derivatives2-(2,4-dichlorophenyl)-4,5-diphenyl-1H-imidazoleNot SpecifiedNot Specified[7]
1-(4'-Chlorobenzoyl)-2,4,5-triphenylimidazoleNot SpecifiedNot Specified[8]
Fused Halogenated Imidazoles[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivativePC-3 (Prostate)< 0.1 µM (log10GI50 < -8.00)[7]
Dichloro-substituted Imidazole Hybrid(E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amineMCF-7 (Breast)3.02 µM[9]
Mechanism of Action: Targeting Key Signaling Pathways

Several imidazole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[10][11][12] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells. While direct evidence for polyhalogenated imidazoles is still emerging, the established role of the imidazole scaffold as a kinase inhibitor suggests this is a key area for future investigation.[1][13][14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Polyhalogenated_Imidazole Polyhalogenated Imidazole Polyhalogenated_Imidazole->PI3K inhibits? Polyhalogenated_Imidazole->Akt inhibits? Polyhalogenated_Imidazole->mTORC1 inhibits?

Potential inhibition of the PI3K/Akt/mTOR pathway by polyhalogenated imidazoles.

Antimicrobial Applications

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Polyhalogenated imidazoles have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity
Compound ClassSpecific Compound ExampleTarget Organism(s)MIC Value(s)Reference(s)
Brominated Imidazoles2,4,5-Tribromoimidazole derivative (2c)Bacillus subtilis6.25 µg/mL[15]
This compound derivative (1b)Escherichia coli< 6.25 µg/mL[15]
This compound derivative (1c)Escherichia coli< 6.25 µg/mL[15]
This compound derivative (2a)Escherichia coli< 6.25 µg/mL[15]
Chlorinated Imidazoles4,5-dichloroimidazoleAspergillus spp., Candida spp., Trichophyton spp.Sensitive[16]
1-(4-((4,5-dichloro-1H-imidazol-2yl)diazenyl)ethanone derivativeEscherichia coli, Staphylococcus aureusActive[17]
Marine-derived Halogenated Imidazoles(+)-aeroplysinin-1MRSA<32 µg/mL[10]
3-O-methyl massadine chlorideStaphylococcus aureusIC50: 3.7-4.2 µM[13]
3-O-methyl massadine chlorideBacillus subtilisIC50: 2.2-2.6 µM[13]
3-O-methyl massadine chlorideEscherichia coliIC50: 4.4 µM[13]
3-O-methyl massadine chloridePseudomonas aeruginosaIC50: 4.9 µM[13]
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

A key mechanism of action for many antifungal imidazole compounds is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[18][19] These compounds target the enzyme lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and inhibits fungal growth.[20]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of polyhalogenated imidazoles.

Synthesis of this compound

Materials:

  • Imidazole

  • Sodium acetate

  • Acetic acid

  • Bromine

  • Water

Procedure:

  • In a three-necked flask, dissolve imidazole and sodium acetate in acetic acid.

  • Slowly add bromine dropwise to the mixture at room temperature, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, continue to stir the reaction mixture for 3 hours at room temperature.[13]

  • Pour the reaction solution into water to precipitate the solid product.

  • Collect the solid by filtration and wash thoroughly with water.[13]

  • Dry the solid to obtain this compound.[13]

Synthesis_Workflow Start Start: Imidazole, NaOAc, Acetic Acid Bromination Bromination: Add Bromine dropwise (T < 40°C) Start->Bromination Stirring Stirring: 3 hours at RT Bromination->Stirring Precipitation Precipitation: Pour into water Stirring->Precipitation Filtration Filtration & Washing: Collect and wash solid Precipitation->Filtration Drying Drying Filtration->Drying Product Product: This compound Drying->Product

Workflow for the synthesis of this compound.
In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21][22]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of the polyhalogenated imidazole derivatives (typically in DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[22]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[22]

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.[25][26]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of an agar plate.

  • Well Creation: Create wells in the agar using a sterile borer.[26]

  • Compound Application: Add a solution of the polyhalogenated imidazole derivative at a known concentration to each well. Include a solvent control and a positive control (a known antibiotic or antifungal).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.[25]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

Bioassay_Workflow Start Start: Polyhalogenated Imidazole Compound Anticancer_Branch Anticancer Evaluation Start->Anticancer_Branch Antimicrobial_Branch Antimicrobial Evaluation Start->Antimicrobial_Branch MTT_Assay MTT Assay: Treat cancer cells Anticancer_Branch->MTT_Assay Agar_Diffusion Agar Well Diffusion: Apply to inoculated plate Antimicrobial_Branch->Agar_Diffusion Incubate_MTT Incubate & Add MTT MTT_Assay->Incubate_MTT Incubate_Agar Incubate Plate Agar_Diffusion->Incubate_Agar Read_Absorbance Read Absorbance Incubate_MTT->Read_Absorbance Measure_Zones Measure Zones of Inhibition Incubate_Agar->Measure_Zones Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Determine_Activity Determine Antimicrobial Activity Measure_Zones->Determine_Activity

General workflow for the biological evaluation of polyhalogenated imidazoles.

Conclusion and Future Directions

Polyhalogenated imidazoles represent a compelling and versatile class of compounds with significant potential in medicinal chemistry. Their demonstrated anticancer, antifungal, and antibacterial activities, coupled with the amenability of the imidazole scaffold to chemical modification, provide a strong foundation for the development of novel therapeutic agents. Future research should focus on elucidating the specific molecular targets and mechanisms of action for a broader range of polyhalogenated imidazoles, optimizing their potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of both natural and synthetic polyhalogenated imidazoles holds great promise for addressing some of the most pressing challenges in modern medicine.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4,5-tribromoimidazole as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology allows for the regioselective synthesis of diversely substituted triarylimidazoles, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The imidazole core is a privileged structure in numerous biologically active compounds. The ability to functionalize the imidazole ring at specific positions is crucial for the development of novel therapeutics. This compound serves as a valuable starting material, offering three distinct reaction sites for sequential and selective carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. This allows for the controlled and modular synthesis of complex, unsymmetrically substituted 2,4,5-triarylimidazoles.

The key to the successful application of this compound in Suzuki couplings lies in the strategic control of regioselectivity. The reactivity of the bromine atoms at the C2, C4, and C5 positions can be differentiated through the careful selection of reaction conditions, including the palladium catalyst, ligand, base, and the use of protecting groups on the imidazole nitrogen.

Regioselectivity in Suzuki Coupling of this compound

The inherent electronic properties of the imidazole ring, combined with steric effects and the influence of N-protecting groups, govern the regioselectivity of the Suzuki coupling. Generally, the C2 position is the most electrophilic and sterically accessible, making it the most reactive site for the initial cross-coupling reaction. Subsequent couplings at the C4 and C5 positions can then be achieved, often with differing selectivity influenced by the protecting group on the imidazole nitrogen. For instance, SEM (2-(trimethylsilyl)ethoxymethyl) and MEM (2-methoxyethoxymethyl) protecting groups have been shown to direct the second coupling preferentially to the C5 position.[1]

Data Presentation: Suzuki Coupling of N-Protected this compound

The following tables summarize quantitative data from reported Suzuki cross-coupling reactions of N-protected this compound derivatives.

Table 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position of N-Protected this compound [2]

EntryN-Protecting GroupArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1SEMPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-Phenyl-4,5-dibromo-1-(SEM)-imidazole81
2SEM4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(4-Methoxyphenyl)-4,5-dibromo-1-(SEM)-imidazole78
3SEM4-Nitrophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(4-Nitrophenyl)-4,5-dibromo-1-(SEM)-imidazole55
4SEM2-Furylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(2-Furyl)-4,5-dibromo-1-(SEM)-imidazole64
5SEM3-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(3-Thienyl)-4,5-dibromo-1-(SEM)-imidazole79
6SEM4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(4-(Trifluoromethyl)phenyl)-4,5-dibromo-1-(SEM)-imidazole43
7MEMPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-Phenyl-4,5-dibromo-1-(MEM)-imidazole82
8MEM4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(4-Methoxyphenyl)-4,5-dibromo-1-(MEM)-imidazole74
9MEM4-Nitrophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(4-Nitrophenyl)-4,5-dibromo-1-(MEM)-imidazole65
10MEM2-Furylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(2-Furyl)-4,5-dibromo-1-(MEM)-imidazole68
11MEM3-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(3-Thienyl)-4,5-dibromo-1-(MEM)-imidazole74
12MEM4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80162-(4-(Trifluoromethyl)phenyl)-4,5-dibromo-1-(MEM)-imidazole31

Table 2: Sequential Suzuki-Miyaura Coupling at the C5 and C4-Positions [2]

EntryStarting Material (C2-Arylated)Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Product (C2,C5-Diarylated)Yield (%)
12-Phenyl-4,5-dibromo-1-(SEM)-imidazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)CsFDioxane100162-Phenyl-5-(4-methoxyphenyl)-4-bromo-1-(SEM)-imidazole72
22-Phenyl-4,5-dibromo-1-(SEM)-imidazole4-Nitrophenylboronic acidPd(dppf)Cl₂ (5)CsFDioxane100162-Phenyl-5-(4-nitrophenyl)-4-bromo-1-(SEM)-imidazole63
32-(4-Methoxyphenyl)-4,5-dibromo-1-(SEM)-imidazolePhenylboronic acidPd(dppf)Cl₂ (5)CsFDioxane100162-(4-Methoxyphenyl)-5-phenyl-4-bromo-1-(SEM)-imidazole75

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Suzuki-Miyaura Coupling at the C2-Position of N-Protected this compound [2]

  • Materials:

    • N-Protected this compound (e.g., N-SEM-2,4,5-tribromoimidazole) (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Sodium carbonate (Na₂CO₃) (3.0 equiv)

    • Toluene

    • Ethanol

    • Water

    • Argon or Nitrogen atmosphere

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-protected this compound, the corresponding arylboronic acid, and sodium carbonate. b. Add a solvent mixture of toluene, ethanol, and water (e.g., in a 7:2:2 ratio). c. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. d. Add Pd(PPh₃)₄ to the reaction mixture. e. Heat the reaction mixture to 80 °C and stir for 16 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). g. Upon completion, cool the reaction mixture to room temperature. h. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,5-dibromo-1-protected-imidazole.

Protocol 2: General Procedure for the Sequential Suzuki-Miyaura Coupling at the C5-Position [2]

  • Materials:

    • 2-Aryl-4,5-dibromo-1-protected-imidazole (from Protocol 1) (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

    • Cesium fluoride (CsF) (2.0 equiv)

    • 1,4-Dioxane

    • Argon or Nitrogen atmosphere

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere, add the 2-aryl-4,5-dibromo-1-protected-imidazole, the arylboronic acid, and cesium fluoride. b. Add anhydrous 1,4-dioxane. c. Degas the mixture for 15-20 minutes. d. Add Pd(dppf)Cl₂ to the flask. e. Heat the reaction mixture to 100 °C and stir for 16 hours. f. Monitor the reaction by TLC or LC-MS. g. After completion, cool the mixture to room temperature. h. Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. i. Concentrate the filtrate under reduced pressure. j. Purify the residue by column chromatography on silica gel to yield the 2,5-diaryl-4-bromo-1-protected-imidazole.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 R2BOH2 R²B(OH)₂ (Boronic Acid) R2BOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (this compound) R1X->OxAdd

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: N-Protected This compound Step1 Step 1: Suzuki Coupling at C2 (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C) Start->Step1 Purification1 Workup & Purification Step1->Purification1 Intermediate1 Intermediate: 2-Aryl-4,5-dibromo-1-protected-imidazole Step2 Step 2: Suzuki Coupling at C5 (Pd(dppf)Cl₂, CsF, Dioxane, 100°C) Intermediate1->Step2 Purification2 Workup & Purification Step2->Purification2 Intermediate2 Intermediate: 2,5-Diaryl-4-bromo-1-protected-imidazole Step3 Step 3: Suzuki Coupling at C4 (Further Optimization Required) Intermediate2->Step3 Purification3 Workup & Purification Step3->Purification3 FinalProduct Final Product: 2,4,5-Triarylimidazole Purification1->Intermediate1 Purification2->Intermediate2 Purification3->FinalProduct

Caption: Stepwise workflow for the synthesis of 2,4,5-triarylimidazoles.

Logical_Relationships Tribromoimidazole This compound ReactionParams Reaction Parameters Tribromoimidazole->ReactionParams subjected to Catalyst Catalyst/Ligand ReactionParams->Catalyst Base Base ReactionParams->Base Solvent Solvent ReactionParams->Solvent ProtectingGroup N-Protecting Group ReactionParams->ProtectingGroup Outcome Reaction Outcome Catalyst->Outcome influences Base->Outcome influences Solvent->Outcome influences ProtectingGroup->Outcome influences Regioselectivity Regioselectivity (C2 vs C4/C5) Outcome->Regioselectivity Yield Yield Outcome->Yield

Caption: Factors influencing the outcome of Suzuki couplings with this compound.

References

Application Notes and Protocols for N-Alkylation of 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazole scaffolds is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of diverse molecular architectures with significant biological and physical properties. 2,4,5-tribromoimidazole is a highly functionalized building block, and its N-alkylation provides access to a range of 1-alkyl-2,4,5-tribromoimidazoles. These products are valuable intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and ionic liquids. The three bromine atoms on the imidazole ring significantly decrease the nucleophilicity of the imidazole nitrogen, making the N-alkylation reaction more challenging compared to unsubstituted imidazole. This often necessitates the use of strong bases and polar aprotic solvents to achieve efficient conversion. These application notes provide a detailed protocol for the N-alkylation of this compound with various alkylating agents.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-alkylation of this compound with a selection of common alkylating agents. The data is compiled based on established methodologies for the N-alkylation of electron-deficient imidazoles.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Methyl IodideNaHDMF2512>90
2Ethyl BromideNaHDMF25-501885-95
3Benzyl BromideK₂CO₃Acetonitrile802480-90
4Propyl BromideK₂CO₃DMF602475-85
5Isopropyl BromideNaHTHF604850-70

Experimental Protocols

Two primary protocols are provided, one using a strong base (Sodium Hydride) for less reactive alkylating agents or to ensure complete deprotonation, and a second using a milder base (Potassium Carbonate) which is often sufficient for more reactive alkyl halides.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is recommended for the alkylation with less reactive alkyl halides or when a high yield is critical.

Materials:

  • This compound

  • Alkyl halide (e.g., Methyl Iodide, Ethyl Bromide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube or inert gas (Nitrogen or Argon) atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a milder alternative, particularly suitable for reactive alkylating agents like benzyl bromide.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl Bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Ethyl Acetate

  • Water

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Wash the solids with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous Solvent add_base Add Base (e.g., NaH or K2CO3) start->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide react Stir at Appropriate Temperature (Monitor by TLC) add_alkyl_halide->react quench Quench Reaction (if NaH is used) react->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography (if necessary) concentrate->purify end N-Alkylated Product purify->end Reaction_Mechanism Reaction Scheme for N-Alkylation of this compound cluster_reactants cluster_conditions imidazole This compound product 1-Alkyl-2,4,5-tribromoimidazole imidazole->product 1. Deprotonation (Base) alkyl_halide Alkyl Halide (R-X) alkyl_halide->product 2. Nucleophilic Attack base Base solvent Solvent

Application Notes and Protocols: 2,4,5-Tribromoimidazole as a Building Block for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2,4,5-tribromoimidazole as a versatile scaffold in the synthesis of novel antimicrobial agents. The following sections outline the synthesis of the core molecule, its derivatization, and the subsequent evaluation of antimicrobial efficacy.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1] Imidazole derivatives are a prominent class of heterocyclic compounds that have shown a broad spectrum of therapeutic activities, including antibacterial and antifungal properties.[2] The halogenated imidazole, this compound, serves as a valuable starting material for creating a diverse library of substituted imidazoles. The bromine atoms can be strategically functionalized or can contribute to the overall lipophilicity and electronic properties of the final compounds, potentially enhancing their antimicrobial activity.

These notes provide a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of this compound-based antimicrobial candidates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from imidazole via electrophilic bromination.[3][4]

Materials:

  • Imidazole

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Distilled water

  • Three-necked round-bottom flask

  • Thermostatic separatory funnel

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a three-necked flask, dissolve imidazole (e.g., 29.24 g, 0.43 mol) and sodium acetate (e.g., 317.34 g, 3.87 mol) in glacial acetic acid (e.g., 250 mL).[4]

  • Slowly add bromine (e.g., 65 mL, 1.28 mol) dropwise to the stirred solution at room temperature using a thermostatic separatory funnel. Ensure the reaction temperature does not exceed 40°C.[4]

  • After the complete addition of bromine, continue stirring the reaction mixture for 3 hours at room temperature.[4]

  • Pour the reaction mixture into a large volume of water (e.g., 1.5 L) to precipitate the product.[4]

  • Collect the solid precipitate by filtration and wash it thoroughly with water to remove any impurities.[4]

  • Dry the solid product to obtain this compound.[4] The expected yield is typically high, around 92%.[4]

Protocol 2: General Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives

This protocol outlines a general method for the synthesis of 2,4,5-trisubstituted imidazole derivatives, which can be adapted for derivatives of this compound. This is a multi-component reaction, often referred to as the Radziszewski synthesis.[5][6]

Materials:

  • An appropriate 1,2-dicarbonyl compound (e.g., benzil)

  • An appropriate aldehyde

  • Ammonium acetate

  • A primary amine (for N-substituted derivatives)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), the primary amine (for N-substitution, 1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL).[1]

  • Reflux the reaction mixture for several hours (typically 4-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][7]

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.[7]

  • Neutralize the mixture with a suitable base, such as a 5% ammonium hydroxide solution, to precipitate the product.[7]

  • Collect the precipitate by filtration, wash with water, and dry.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole derivative.[7]

Protocol 3: Antimicrobial Susceptibility Testing

The following are standard protocols for evaluating the antimicrobial activity of synthesized this compound derivatives.

3.1 Agar Disk Diffusion (Kirby-Bauer) Test

This method provides a qualitative assessment of antimicrobial activity.[2][8]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar for fungi

  • Sterile filter paper disks (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Negative control disk (solvent only)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and Petri dishes

  • Incubator

Procedure:

  • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard.[2]

  • Using a sterile swab, evenly inoculate the entire surface of an agar plate to create a lawn of microbial growth.[2]

  • Impregnate sterile filter paper disks with a known concentration of the test compounds.

  • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate using sterile forceps.[8]

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 25°C for 48-72 hours for fungi.[5]

  • Measure the diameter of the zone of inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

3.2 Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2]

Materials:

  • 96-well microtiter plates

  • Microbial inoculum adjusted to 0.5 McFarland standard and then diluted

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Synthesized compounds serially diluted

  • Positive control (standard antibiotic) and negative control (no compound) wells

  • Micropipettes

  • Incubator

  • Plate reader (optional)

Procedure:

  • Perform a two-fold serial dilution of the test compounds in the wells of a 96-well plate containing broth.[1]

  • Prepare a standardized microbial inoculum and add it to each well, achieving a final concentration of approximately 1.5 x 10^5 CFU/mL.[1]

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubate the plate at 37°C for 18-24 hours.[1]

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2] This can be assessed visually or by measuring the optical density at 600 nm.[2]

3.3 Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from the previous protocol

  • Sterile antibiotic-free agar plates

  • Micropipette

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto an antibiotic-free agar plate.[2]

  • Incubate the agar plate at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial population (i.e., no colony growth on the agar plate).[2]

Data Presentation

The following table summarizes the antimicrobial activity of some representative imidazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureus (ATCC 29213)>5000[1]
MRSA (ATCC 43300)>5000[1]
Escherichia coli (ATCC 25922)>5000[1]
Pseudomonas aeruginosa (ATCC 1744)>5000[1]
Acinetobacter baumannii (ATCC 747)>5000[1]
HL2 Staphylococcus aureus (ATCC 29213)>5000[1]
MRSA (ATCC 43300)>5000[1]
Escherichia coli (ATCC 25922)>5000[1]
Pseudomonas aeruginosa (ATCC 1744)>5000[1]
Acinetobacter baumannii (ATCC 747)>5000[1]
3d Klebsiella pneumoniae0.50 - 6.1[9]
3a-d, 3f Various Bacteria0.50 - 6.1[9]
N2 Staphylococcus aureus- (Zone of Inhibition: 29.3 ± 0.8 mm at 100 µg/mL)[8]
Candida albicans- (Zone of Inhibition: 32 ± 0.3 mm at 100 µg/mL)[8]
IA-12 Staphylococcus aureusGood Activity[5]
Pseudomonas aeruginosaGood Activity[5]
Candida albicansGood Activity[5]

Note: The specific structures of compounds HL1, HL2, 3a-d, 3f, N2, and IA-12 can be found in the cited references. The data for HL1 and HL2 indicate that while they inhibited bacterial growth, their MIC values were very high.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_analysis Analysis Phase start This compound (Starting Material) reaction Multi-component Reaction (e.g., Radziszewski Synthesis) start->reaction derivatives Library of Novel Imidazole Derivatives reaction->derivatives qualitative Agar Disk Diffusion (Qualitative Screening) derivatives->qualitative quantitative Broth Microdilution (MIC/MBC Determination) qualitative->quantitative active_compounds Identification of Active Compounds quantitative->active_compounds sar Structure-Activity Relationship (SAR) active_compounds->sar mechanism Mechanism of Action Studies active_compounds->mechanism lead_optimization Lead Optimization sar->lead_optimization mechanism->lead_optimization SAR_Logic cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_activity Observed Activity cluster_analysis SAR Analysis core This compound Core r1 Substitution at R1 core->r1 r2 Substitution at R2 core->r2 r3 Substitution at R3 core->r3 activity Antimicrobial Activity (e.g., MIC values) r1->activity r2->activity r3->activity correlation Correlate Structural Changes with Activity activity->correlation conclusion Identify Key Pharmacophores correlation->conclusion MoA cluster_targets Potential Cellular Targets cluster_outcomes Resulting Effects compound Imidazole Derivative cell_wall Inhibition of Cell Wall Synthesis compound->cell_wall protein_synthesis Inhibition of Protein Synthesis compound->protein_synthesis nucleic_acid Inhibition of Nucleic Acid Synthesis compound->nucleic_acid cell_membrane Disruption of Cell Membrane Integrity compound->cell_membrane bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal bacteriostatic Bacteriostatic Effect (Inhibition of Growth) protein_synthesis->bacteriostatic protein_synthesis->bactericidal nucleic_acid->bacteriostatic nucleic_acid->bactericidal cell_membrane->bactericidal

References

Application of Brominated Imidazole Scaffolds in the Synthesis of Kinase Inhibitors: A Focus on Marine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of 2,4,5-tribromoimidazole as a starting material in the synthesis of kinase inhibitors is not extensively documented in publicly available literature, the broader class of brominated imidazole alkaloids, particularly those isolated from marine sponges, represents a rich source of potent and selective kinase inhibitors. These natural products and their synthetic analogs have garnered significant interest in drug discovery due to their unique chemical architectures and diverse biological activities. This document will focus on two prominent examples of such marine alkaloids: hymenialdisine and oroidin . These compounds feature a core structure containing a brominated pyrrole-imidazole moiety and have been shown to inhibit several important kinases involved in cell cycle regulation and other signaling pathways.

This application note provides a comprehensive overview of the synthesis and kinase inhibitory activity of hymenialdisine, oroidin, and their analogs. It includes detailed experimental protocols for key synthetic transformations, a summary of their inhibitory potency against a panel of kinases, and visualizations of the relevant signaling pathways they modulate.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of hymenialdisine, oroidin, and their analogs against a panel of protein kinases. This data highlights their potency and selectivity profiles.

Table 1: IC50 Values of Hymenialdisine and its Analogs against a Panel of Kinases

Kinase TargetHymenialdisine (µM)Analog 28n (µM)Analog 28p (µM)
CDK1/cyclin B0.035--
CDK2/cyclin A0.07--
CDK5/p250.02--
GSK-3β0.015--
CK10.08--
Chk11.2--
p90RSK-0.1-1-
KDR-0.1-1-
c-Kit-0.1-1-
Fes-0.1-1-
MAPK1-0.1-1-
PAK2->10-
PDK1-1-10-
PKCθ->10-
PKD2-1-10-
Rsk1-0.1-1-
SGK-1-10-

Data compiled from multiple sources.[1][2] Note: "-" indicates data not available.

Table 2: Inhibitory Activity of Oroidin and its Analogs

CompoundTarget/ActivityIC50/MIC90 (µM)
OroidinStaphylococcus aureus33
OroidinEnterococcus faecalis>50
OroidinEscherichia coli>50
Oroidin Analog (6g)Kv1.3 channel1.4 - 6.1
Oroidin Analog (6g)Kv1.4 channel1.4 - 6.1
Oroidin Analog (6g)Kv1.5 channel1.4 - 6.1
Oroidin Analog (6g)Kv1.6 channel1.4 - 6.1

Data compiled from multiple sources.[3] Note: Oroidin's direct kinase inhibitory IC50 values are not as extensively documented in single comprehensive panels as hymenialdisine. The provided data shows its broader biological activity, with analogs showing ion channel inhibition.

Experimental Protocols

The synthesis of kinase inhibitors based on brominated imidazole scaffolds often involves modern cross-coupling reactions to build molecular complexity. The following are representative protocols for key transformations.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromoimidazole Derivative

This protocol describes a general method for the palladium-catalyzed cross-coupling of a bromoimidazole with a boronic acid, a common strategy for introducing aryl or heteroaryl moieties.

Materials:

  • Bromoimidazole derivative (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add the bromoimidazole derivative (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask under the inert atmosphere.

  • Add the 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Sonogashira Cross-Coupling of a Bromoimidazole Derivative

This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of a bromoimidazole with a terminal alkyne, a method used to introduce alkynyl functionalities.

Materials:

  • Bromoimidazole derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the bromoimidazole derivative (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (10 mL) and the amine base (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-8 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the metal catalysts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Bromoimidazole Derivative

This protocol provides a general method for the palladium-catalyzed amination of a bromoimidazole, enabling the formation of carbon-nitrogen bonds.

Materials:

  • Bromoimidazole derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

  • Schlenk tube or glovebox

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromoimidazole derivative (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.01 mmol), and XPhos (0.03 mmol) to a Schlenk tube.

  • Add the anhydrous solvent (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by brominated imidazole-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

G General Workflow for Synthesis and Evaluation of Bromoimidazole-Based Kinase Inhibitors cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Bromoimidazole Precursor Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Inhibitor Synthesized Inhibitor Characterization->Inhibitor KinaseAssay In Vitro Kinase Assay (Determine IC50) Inhibitor->KinaseAssay CellAssay Cell-Based Assay (e.g., Proliferation, Apoptosis) KinaseAssay->CellAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot, etc.) CellAssay->PathwayAnalysis G Simplified CDK-Mediated Cell Cycle Regulation G1 G1 Phase CDK46_CycD CDK4/6-Cyclin D G1->CDK46_CycD activates CDK2_CycE CDK2-Cyclin E G1->CDK2_CycE activates S S Phase (DNA Replication) CDK2_CycA CDK2-Cyclin A S->CDK2_CycA activates G2 G2 Phase CDK1_CycB CDK1-Cyclin B G2->CDK1_CycB activates M M Phase (Mitosis) CDK46_CycD->S promotes transition CDK2_CycE->S promotes transition CDK2_CycA->G2 promotes progression CDK1_CycB->M promotes entry Hymenialdisine Hymenialdisine Hymenialdisine->CDK46_CycD inhibits Hymenialdisine->CDK2_CycE inhibits Hymenialdisine->CDK1_CycB inhibits G Simplified Wnt/β-catenin Signaling Pathway and GSK-3β/CK1 Inhibition cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off phosphorylates Degradation Ubiquitination & Degradation BetaCatenin_off->Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Dsh->DestructionComplex inhibits BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression activates Hymenialdisine Hymenialdisine Hymenialdisine->DestructionComplex inhibits GSK-3β & CK1

References

Application Notes and Protocols for the Bromination of Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the bromination of imidazole, a critical transformation in the synthesis of many pharmaceutical compounds and research chemicals. The protocols outlined below cover methods for the synthesis of mono-, di-, and tri-brominated imidazoles, utilizing various brominating agents and reaction conditions.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules. The introduction of bromine atoms onto the imidazole ring serves as a key synthetic handle for further functionalization through cross-coupling reactions, lithiation, and other transformations. The regioselectivity of bromination can be controlled by the choice of brominating agent and reaction conditions, allowing for the targeted synthesis of specific isomers. This note details reliable methods for achieving desired bromination patterns on the imidazole core.

Data Presentation: Comparison of Bromination Protocols

The following tables summarize the quantitative data from various experimental procedures for the bromination of imidazole, allowing for easy comparison of different methodologies.

Table 1: Synthesis of 2,4,5-Tribromoimidazole

Brominating AgentSolventBaseReaction TimeTemperature (°C)Yield (%)Reference
Bromine (Br₂)Acetic AcidSodium Acetate3 hours< 4092[1]
Bromine (Br₂)Acetic AcidSodium Acetate2.5 hoursRoom Temp.71[2]
Bromine (Br₂)ChloroformNone1 hourRoom Temp.Not specified[3]

Table 2: Synthesis of 4,5-Dibromoimidazole

Brominating AgentSolventPrecursorReaction ConditionsYield (%)Reference
N-Bromosuccinimide (NBS)DMF2-Nitroimidazole2 equiv. NBS97[4]

Table 3: Synthesis of 4(5)-Bromoimidazole

Brominating Agent/MethodSolventPrecursorReaction ConditionsYield (%)Reference
DebrominationWaterThis compoundSodium sulfite, 110°C, 6h89[5]
N-Bromosuccinimide (NBS)DMFImidazole1.1 equiv. NBS, 1.5h41 (of a mixture)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Acetic Acid

This protocol describes a high-yield synthesis of this compound via the perbromination of imidazole using molecular bromine.[1][2]

Materials:

  • Imidazole

  • Sodium Acetate

  • Acetic Acid

  • Bromine

  • Water

  • Three-necked flask

  • Thermostatic separatory funnel

  • Stirrer

Procedure:

  • In a three-necked flask, combine imidazole (e.g., 29.24 g, 0.43 mol), sodium acetate (e.g., 317.34 g, 3.87 mol), and acetic acid (150 mL).

  • Stir the mixture until the solids are dissolved, adding more acetic acid (e.g., 100 mL) if necessary.

  • Slowly add bromine (e.g., 65 mL, 1.28 mol) dropwise to the reaction mixture at room temperature using a thermostatic separatory funnel. Maintain the reaction temperature below 40°C.

  • After the addition is complete, continue to stir the reaction mixture for 3 hours at room temperature.

  • Pour the reaction solution into a large volume of water (e.g., 1.5 L) to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with water to remove impurities.

  • Dry the solid product to obtain this compound.

Protocol 2: Synthesis of 4,5-Dibromo-2-nitroimidazole using N-Bromosuccinimide (NBS)

This method allows for the dibromination of 2-nitroimidazole, a less reactive substrate, using NBS.[4]

Materials:

  • 2-Nitroimidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Dissolve 2-nitroimidazole in DMF.

  • Add 2 equivalents of NBS to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically near-quantitative.

  • After the reaction is complete (monitored by TLC), evaporate the DMF under reduced pressure.

  • Take up the residue in ethyl acetate and wash with brine, aqueous sodium sulfite, and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel chromatography to yield 4,5-dibromo-2-nitroimidazole.

Protocol 3: Synthesis of 4(5)-Bromoimidazole via Debromination of this compound

This protocol provides a method for the synthesis of monobrominated imidazole through the selective debromination of this compound.[5]

Materials:

  • This compound

  • Sodium Sulfite

  • Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate

  • Single-necked flask

Procedure:

  • In a single-necked flask, combine this compound (e.g., 49 g, 161 mmol), sodium sulfite (e.g., 101.5 g, 806 mmol), and water (500 mL).

  • Stir the reaction mixture at 110°C for 6 hours.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Remove the ethyl acetate by concentration under reduced pressure to afford 4-bromo-1H-imidazole.

Visualizations

Experimental Workflow for Perbromination of Imidazole

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Purification Start Combine Imidazole, Sodium Acetate, and Acetic Acid Dissolve Stir to Dissolve Start->Dissolve Add_Br2 Slowly add Bromine (Br2) (keep temp < 40°C) Dissolve->Add_Br2 Stir_3h Stir for 3 hours at Room Temperature Add_Br2->Stir_3h Precipitate Pour into Water Stir_3h->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry End This compound Dry->End

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Imidazole Bromination Products

G Imidazole Imidazole Mono 4(5)-Bromoimidazole Imidazole->Mono NBS (1 eq) Tri This compound Imidazole->Tri Br2 (excess) Di 4,5-Dibromoimidazole Mono->Di NBS Di->Tri NBS/Br2 Tri->Mono Na2SO3

Caption: Relationship between different brominated imidazoles.

References

2,4,5-Tribromoimidazole: Application Notes and Protocols for Agricultural Biocide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties

PropertyValueReference
CAS Number 2034-22-2[3]
Molecular Formula C₃HBr₃N₂[4]
Molecular Weight 304.77 g/mol [3]
Appearance White to light yellow powder/crystal[1]
Melting Point 217-220 °C (decomposes)[3]

Synthesis Protocols

Two common methods for the synthesis of 2,4,5-Tribromoimidazole from imidazole are detailed below.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure found in chemical literature.[3]

Materials:

  • Imidazole

  • Sodium acetate

  • Acetic acid

  • Bromine

  • Water

Equipment:

  • Three-necked flask

  • Thermostatic separatory funnel

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a three-necked flask, combine imidazole (0.43 mol), sodium acetate (3.87 mol), and 150 mL of acetic acid.

  • Dissolve the mixture by adding an additional 100 mL of acetic acid.

  • Slowly add bromine (1.28 mol) dropwise using a thermostatic separatory funnel, ensuring the reaction temperature does not exceed 40°C.

  • After the addition of bromine is complete, continue stirring the mixture for 3 hours at room temperature.

  • Pour the reaction solution into 1.5 L of water to precipitate the solid product.

  • Collect the solid product by filtration.

  • Wash the collected solid multiple times with water to remove impurities.

  • Dry the final product, this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Imidazole Imidazole Reaction Reaction in Acetic Acid (≤40°C, 3h) Imidazole->Reaction SodiumAcetate Sodium Acetate SodiumAcetate->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Bromine Bromine Bromine->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying TBI This compound Drying->TBI

Synthesis Workflow for this compound.

Proposed Mode of Action

The primary proposed mechanism of action for this compound is the uncoupling of oxidative phosphorylation . While this has been observed in rats, it is a plausible mechanism in fungal and bacterial pathogens as well. Uncouplers disrupt the coupling between the electron transport chain and ATP synthesis, leading to a dissipation of the proton gradient across the mitochondrial membrane without inhibiting the respiratory chain itself. This ultimately depletes the cell of ATP, leading to cell death.

G cluster_membrane Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP CellDeath Cell Death ATPSynthase->CellDeath ATP Production Inhibited ProtonGradient->ATPSynthase Drives ATP Synthesis TBI This compound TBI->ProtonGradient Dissipates Gradient

Proposed Mode of Action: Uncoupling of Oxidative Phosphorylation.

Efficacy Data (Hypothetical)

While specific efficacy data for this compound against agricultural pathogens is not publicly available, the following tables illustrate how such data should be presented once generated through the experimental protocols outlined below.

Table 1: In Vitro Antifungal Activity of this compound

Fungal PathogenCommon DiseaseMIC (µg/mL)IC₅₀ (µg/mL)
Botrytis cinereaGray MoldData NeededData Needed
Fusarium oxysporumFusarium WiltData NeededData Needed
Erysiphe necatorPowdery MildewData NeededData Needed
Phytophthora infestansLate BlightData NeededData Needed

Table 2: In Vitro Antibacterial Activity of this compound

Bacterial PathogenCommon DiseaseMIC (µg/mL)IC₅₀ (µg/mL)
Pseudomonas syringaeBacterial BlightData NeededData Needed
Xanthomonas campestrisBlack RotData NeededData Needed
Erwinia amylovoraFire BlightData NeededData Needed

Experimental Protocols

The following are generalized protocols for determining the antifungal and antibacterial efficacy of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Materials:

  • This compound

  • Pure cultures of target fungal or bacterial pathogens

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a sterile 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate growth medium to achieve a range of test concentrations.

  • Prepare an inoculum of the target microorganism and adjust its concentration to a standard (e.g., 1 x 10⁵ CFU/mL for fungi, 5 x 10⁵ CFU/mL for bacteria).

  • Add the inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under optimal conditions for the growth of the target microorganism.

  • After incubation, determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth or by measuring the optical density with a microplate reader.

Protocol 3: In Vivo Efficacy Evaluation - Detached Leaf Assay

This assay provides a preliminary assessment of the compound's protective and curative activity on plant tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant

  • This compound formulation

  • Spore suspension of a target fungal pathogen

  • Petri dishes with moist filter paper

Procedure:

  • Protective Assay:

    • Spray a set of leaves with the this compound formulation at various concentrations.

    • Allow the leaves to dry.

    • Inoculate the treated leaves with a spore suspension of the target pathogen.

    • Place the leaves in petri dishes with moist filter paper and incubate.

  • Curative Assay:

    • Inoculate a set of leaves with a spore suspension of the target pathogen.

    • After a set incubation period (e.g., 24 hours), spray the leaves with the this compound formulation at various concentrations.

    • Place the leaves in petri dishes with moist filter paper and continue incubation.

  • Evaluation:

    • After a suitable incubation period, assess the disease severity on the leaves (e.g., percentage of leaf area covered by lesions or sporulation).

    • Compare the disease severity on treated leaves to that on untreated control leaves.

Protocol 4: Field Trial Evaluation

Field trials are essential for evaluating the efficacy of a biocide under real-world agricultural conditions.

Design:

  • Select a suitable field with a history of the target disease.

  • Use a randomized complete block design with multiple replicates for each treatment.

  • Include an untreated control and a commercial standard fungicide for comparison.

Procedure:

  • Apply the this compound formulation at different rates and timings based on the disease cycle and environmental conditions.

  • Monitor the crop regularly for disease incidence and severity.

  • Collect data on disease levels, crop yield, and any signs of phytotoxicity.

  • Statistically analyze the data to determine the effectiveness of the treatments compared to the controls.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_field Field Evaluation cluster_outcome Outcome MIC MIC Determination (Broth Microdilution) IC50 IC50 Determination MIC->IC50 LeafAssay Detached Leaf Assay (Protective & Curative) IC50->LeafAssay FieldTrial Field Trials LeafAssay->FieldTrial EfficacyData Efficacy Data & Application Rates FieldTrial->EfficacyData

Logical Workflow for Biocide Efficacy Testing.

Conclusion

This compound shows promise as a foundation for the development of new agricultural biocides. Its synthesis is well-documented, and its proposed mode of action as an uncoupler of oxidative phosphorylation provides a strong rationale for its antimicrobial activity. However, rigorous evaluation of its efficacy against a broad spectrum of plant pathogens through standardized in vitro and in vivo testing, as well as comprehensive field trials, is necessary to fully realize its potential in crop protection. The protocols provided herein offer a roadmap for researchers to generate the critical data needed to advance the development of this compound-based agricultural products.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,4,5-tribromoimidazole, a versatile building block in the synthesis of complex heterocyclic molecules, including marine natural products. The protocols detailed herein focus on achieving regioselective functionalization of the imidazole core, a critical aspect for the targeted synthesis of polysubstituted imidazoles.

Introduction to the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound with three bromine atoms that can be selectively displaced through various palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the imidazole ring dictate the relative reactivity of the bromine substituents. The C2 position is generally the most reactive site for initial cross-coupling, followed by the C5 position. This regioselectivity allows for a stepwise and controlled introduction of different substituents, making this compound a valuable precursor for the synthesis of diverse and complex molecular architectures. Protecting the imidazole nitrogen, often with a group like (2-(trimethylsilyl)ethoxy)methyl (SEM), is a common strategy to enhance solubility and prevent side reactions.

Suzuki-Miyaura Coupling: Selective Arylation at the C2 Position

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction can be employed for the regioselective introduction of an aryl group at the C2 position. This initial functionalization is a key step in the synthesis of various biologically active compounds, including the marine alkaloid nortopsentin D.

Quantitative Data for Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
13-Bromo-1-(triisopropylsilyl)-1H-indol-2-ylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃Toluene/EtOH/H₂O100275[1]
22-Naphthylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene11012-[2]
34-Biphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene11012-[2]

Yield not reported for entries 2 and 3.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Nortopsentin Precursor[1]

This protocol details the selective Suzuki-Miyaura coupling of N-protected this compound with an indolylboronic acid derivative, a key step in the total synthesis of nortopsentin D.

Materials:

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-2,4,5-tribromo-1H-imidazole

  • (3-Bromo-1-(triisopropylsilyl)-1H-indol-2-yl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 1-((2-(trimethylsilyl)ethoxy)methyl)-2,4,5-tribromo-1H-imidazole (1.0 equiv) in a mixture of toluene, ethanol, and water (ratio not specified) is added (3-bromo-1-(triisopropylsilyl)-1H-indol-2-yl)boronic acid (1.2 equiv).

  • Sodium carbonate (2.0 equiv) is added to the mixture.

  • The solution is degassed with argon or nitrogen for 15-20 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) is added, and the mixture is heated to 100 °C for 2 hours under an inert atmosphere.

  • Upon completion, the reaction is cooled to room temperature and the organic layer is separated.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2-arylated imidazole derivative.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents This compound (N-protected) + Arylboronic acid + Base (Na₂CO₃) degas Degas with Ar/N₂ reagents->degas solvent Toluene/EtOH/H₂O add_catalyst Add Pd(PPh₃)₄ degas->add_catalyst heat Heat to 100 °C, 2h add_catalyst->heat extract Aqueous Workup & Extraction heat->extract purify Column Chromatography extract->purify product 2-Aryl-4,5-dibromoimidazole purify->product

Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.

Sequential Suzuki-Miyaura Coupling for Disubstitution

Following the initial selective arylation at the C2 position, a second Suzuki-Miyaura coupling can be performed to introduce a different aryl group at the C4 or C5 position. This sequential approach allows for the synthesis of unsymmetrically disubstituted imidazoles.

Experimental Protocol: Sequential Suzuki Coupling[2]

This protocol outlines the synthesis of a 2,4-diarylimidazole starting from the N-SEM protected 2-aryl-4,5-dibromoimidazole.

Materials:

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-aryl-4,5-dibromo-1H-imidazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • n-Butyllithium (n-BuLi)

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Debromination: To a solution of the 2-aryl-4,5-dibromoimidazole (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF) at low temperature (-78 °C) under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

  • After stirring for a suitable time, quench the reaction with water to afford the 2-aryl-4-bromoimidazole derivative.

  • Second Suzuki Coupling: To a solution of the resulting 2-aryl-4-bromoimidazole (1.0 equiv) in toluene, add the second arylboronic acid (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Degas the mixture with argon or nitrogen.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and heat the reaction at 110 °C for 12 hours.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 2,4-diarylimidazole.

Sequential_Suzuki_Workflow cluster_step1 Step 1: Selective Debromination cluster_step2 Step 2: Second Suzuki Coupling start 2-Aryl-4,5-dibromoimidazole lithiation 1. n-BuLi, THF, -78 °C start->lithiation quench 2. H₂O lithiation->quench intermediate 2-Aryl-4-bromoimidazole quench->intermediate suzuki2 Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, 110 °C intermediate->suzuki2 product 2,4-Diarylimidazole suzuki2->product

Caption: Sequential Suzuki-Miyaura coupling for 2,4-diarylimidazole synthesis.

Sonogashira, Heck, and Buchwald-Hartwig Amination Reactions

While the Suzuki-Miyaura coupling is well-documented for this compound, other palladium-catalyzed reactions such as the Sonogashira, Heck, and Buchwald-Hartwig amination represent valuable tools for further diversification of the imidazole core. Specific literature examples for these reactions with this compound are less common, but the general principles of regioselectivity are expected to apply. The initial reaction would likely occur at the C2 position, followed by potential functionalization at C5 and C4.

General Considerations:
  • Sonogashira Coupling: This reaction would introduce an alkynyl group, a versatile handle for further transformations such as click chemistry or cyclization reactions.

  • Heck Reaction: This would allow for the introduction of alkenyl substituents.

  • Buchwald-Hartwig Amination: This reaction would enable the formation of C-N bonds, introducing amino functionalities that are prevalent in pharmaceuticals.

Researchers interested in applying these reactions to this compound should start by adapting established protocols for other polyhalogenated heterocycles, paying close attention to the choice of catalyst, ligand, base, and solvent to control regioselectivity and optimize yields.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The inherent regioselectivity of this substrate, with the C2 position being the most reactive, allows for a controlled and sequential introduction of various substituents. The detailed protocols for the Suzuki-Miyaura coupling provided here serve as a solid foundation for researchers to synthesize a wide array of complex and biologically relevant polysubstituted imidazoles. Further exploration of Sonogashira, Heck, and Buchwald-Hartwig reactions will undoubtedly expand the synthetic utility of this versatile building block.

References

Application Notes and Protocols for the Development of Novel Anticancer Compounds from 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-based compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. The marine environment, in particular, has yielded a rich diversity of brominated pyrrole-imidazole alkaloids with significant cytotoxic properties. 2,4,5-Tribromoimidazole is a readily accessible synthetic building block that serves as an excellent starting material for the generation of novel anticancer drug candidates. Its three bromine atoms provide reactive handles for various chemical modifications, allowing for the creation of diverse compound libraries for screening.

These application notes provide a comprehensive guide for researchers interested in developing novel anticancer compounds derived from this compound. We offer detailed protocols for the synthesis of precursor molecules, cytotoxicity screening, and analysis of key signaling pathways implicated in cancer progression.

I. Synthesis of Novel this compound Derivatives

The development of novel anticancer compounds from this compound can be approached through several synthetic strategies. Two primary approaches are proposed here: N-alkylation to introduce diverse side chains and Palladium-catalyzed cross-coupling reactions to build more complex molecular architectures.

Protocol 1: Synthesis of N-Alkylated this compound Derivatives

This protocol describes a general method for the N-alkylation of this compound to introduce a variety of functional groups, which can be crucial for modulating biological activity.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, propargyl bromide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki Cross-Coupling for the Synthesis of Arylated Imidazole Derivatives

This protocol outlines a method for the Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties at the bromine-substituted positions of the imidazole ring. This allows for the synthesis of analogs of marine alkaloids like the nortopsentins.

Materials:

  • N-protected this compound derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid or ester (1.1 to 3.3 eq, depending on the desired degree of substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the N-protected this compound derivative (1.0 eq), the aryl/heteroaryl boronic acid/ester, the palladium catalyst (0.05-0.1 eq), and the base (2.0-4.0 eq).

  • Add the solvent and a small amount of water (if using a water-soluble base).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired arylated imidazole derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Synthesis and Initial Screening

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies start This compound step1 N-Alkylation (Protocol 1) start->step1 step2 Cross-Coupling (e.g., Suzuki, Protocol 2) step1->step2 library Library of Novel Derivatives step2->library cytotoxicity Cytotoxicity Screening (MTT Assay, Protocol 3) library->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 hit_id Hit Identification ic50->hit_id pathway_analysis Signaling Pathway Analysis (Western Blot, Protocol 4) hit_id->pathway_analysis apoptosis Apoptosis Assays pathway_analysis->apoptosis G cluster_pathway Simplified PI3K/Akt and ERK Signaling Pathways cluster_drug Potential Drug Target RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition ERK->Proliferation Drug This compound Derivative Drug->PI3K Inhibits Drug->ERK Inhibits

Application of 2,4,5-Tribromoimidazole in Polymer Chemistry and Flame Retardants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Tribromoimidazole (TBI) is a halogenated heterocyclic compound with potential applications in materials science, particularly as a monomer for specialty polymers and as a flame retardant additive. Its high bromine content and imidazole ring structure suggest its utility in enhancing the fire resistance and thermal stability of polymeric materials. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data and detailed protocols for its direct application in these areas.

This document aims to provide a foundational understanding based on the general principles of polymer chemistry and flame retardancy, in the absence of direct experimental data for this compound. The protocols and data presented herein are therefore illustrative and based on analogous compounds and established methodologies.

Theoretical Applications in Polymer Chemistry

This compound possesses a reactive N-H group on the imidazole ring, which can be functionalized to introduce polymerizable groups. This would allow for its incorporation into polymer chains as a reactive monomer.

Potential Polymerization Pathways

One hypothetical pathway involves the N-functionalization of this compound to create a vinyl or epoxy monomer, which could then be polymerized.

Polymerization_Pathway TBI This compound Functionalization N-Functionalization (e.g., with vinyl group or epichlorohydrin) TBI->Functionalization Monomer Reactive Tribromoimidazole Monomer Functionalization->Monomer Polymerization Polymerization Monomer->Polymerization Polymer Flame-Retardant Polymer Polymerization->Polymer Flame_Retardant_Mechanism cluster_gas_phase Gas Phase (Flame) cluster_condensed_phase Condensed Phase (Polymer) H_rad H• Combustion Combustion Propagation H_rad->Combustion OH_rad OH• OH_rad->Combustion Br_rad Br• Br_rad->H_rad HBr HBr HBr HBr->OH_rad H₂O + Br• Inhibition Inhibition HBr->Inhibition H2O H₂O Polymer_TBI Polymer containing This compound Decomposition Decomposition Polymer_TBI->Decomposition Heat Heat Heat->Polymer_TBI Volatiles Volatile Brominated Species (e.g., Br•, HBr) Decomposition->Volatiles Volatiles->Br_rad

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving brominated heterocycles. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, ensuring successful and efficient coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing Suzuki coupling with brominated heterocycles?

A1: The primary challenges include low to non-existent yields of the desired product and the formation of significant side products.[1][2][3] Common side reactions are the dehalogenation of the brominated heterocycle, homocoupling of the boronic acid, and protodeboronation of the boronic acid.[1][3] The electronic properties of the heterocyclic ring, such as electron deficiency or the presence of coordinating nitrogen atoms, can also complicate the reaction by affecting catalyst activity.[4][5]

Q2: How do I select the optimal palladium catalyst for coupling with a brominated heterocycle?

A2: The choice of catalyst is critical for success. While traditional catalysts like Pd(PPh₃)₄ are widely used, modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often yield superior results, particularly for challenging heteroaryl couplings.[1][6][7] Pd(dppf)Cl₂, for instance, has demonstrated effectiveness in the coupling of various bromoheterocycles.[1][8] The ideal catalyst often needs to be determined empirically through screening.

Q3: What is the function of the base in the Suzuki coupling of brominated heterocycles, and which one is recommended?

A3: The base is essential for activating the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[9][10] The selection of the base can dramatically influence the reaction yield.[9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[9] For many heteroaryl bromide couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[5][6] The choice can be substrate-dependent, necessitating a screening of different bases.

Q4: Can the solvent system significantly impact the outcome of my reaction?

A4: Absolutely. The solvent affects the solubility of reagents and the stability and activity of the catalyst.[6] Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often in combination with water.[11][12] For substrates with poor solubility, more polar aprotic solvents such as DMF may be beneficial.[6] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[6][11]

Q5: At what temperature should I run my Suzuki coupling reaction?

A5: The optimal temperature is highly dependent on the specific substrates and catalyst system used.[11] Reactions are typically heated, often between 80-120 °C, to ensure a reasonable reaction rate.[4][11] However, excessively high temperatures can lead to catalyst decomposition and an increase in side products like dehalogenation.[1] If the reaction is sluggish, a moderate increase in temperature or switching to microwave irradiation could be beneficial.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst- Use a fresh batch of palladium catalyst or a more active precatalyst.[1] - Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere (Argon or Nitrogen).[6]
2. Suboptimal Ligand- Screen a panel of ligands, focusing on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which are often effective for heteroaryl couplings.[6][13]
3. Inappropriate Base or Solvent- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1][5][6] The combination must be suitable for your specific substrates.
4. Insufficient Temperature- Gradually increase the reaction temperature.[1] - Consider using microwave irradiation to accelerate the reaction, which can sometimes improve yields for difficult couplings.[1]
Significant Dehalogenation of Heteroaryl Bromide 1. Presence of a Hydride Source- Ensure solvents are anhydrous.[1] - Switch to a non-protic solvent and a non-hydroxide base.[3]
2. Reaction Conditions Too Harsh- Lower the reaction temperature and/or shorten the reaction time.[1]
3. Inefficient Reductive Elimination- Employ bulky, electron-rich phosphine ligands that can promote the desired cross-coupling pathway over dehalogenation.[3]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen- This is a primary cause. Ensure all reagents and the reaction setup are rigorously deoxygenated.[6] Use freeze-pump-thaw cycles or sparge solvents with an inert gas.[6]
2. Unreduced Pd(II) Species- Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of your Pd(II) precatalyst.[6]
Protodeboronation of Boronic Acid 1. Instability of Boronic Acid- This is the cleavage of the C-B bond. Use freshly purchased or prepared boronic acid.[1][3]
2. Presence of Water/Protic Sources- While some water is often necessary, excess water can promote this side reaction. Use anhydrous solvents if this is a persistent issue.[1]
3. Prolonged Reaction Time/High Temperature- Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data for key reaction parameters, providing a starting point for optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryHeteroaryl BromideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazolePd(OAc)₂ (5)PPh₃K₂CO₃DME80245
25-Bromo-1-ethyl-1H-indazolePdCl₂(PPh₃)₂ (5)-K₂CO₃DME80260
35-Bromo-1-ethyl-1H-indazolePd(PPh₃)₄ (5)-K₂CO₃DME80282
45-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)-K₂CO₃DME80295[8]
53-ChloroindazolePd(OAc)₂ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001595[14]

Data compiled for illustrative purposes. Yields are highly substrate- and condition-dependent.[9]

Table 2: Effect of Different Bases on Yield

EntryAryl HalideBoronic AcidCatalyst/LigandBase (2 equiv)SolventYield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O85
24-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O92
34-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Toluene/H₂O95[9]
44-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃Cs₂CO₃Toluene/H₂O94
54-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃Et₃NToluene/H₂O30

Data compiled from multiple sources for illustrative purposes.[9]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of a brominated heterocycle with an arylboronic acid.[4][11] Optimization of specific parameters is often necessary.[1]

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[11]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[11]

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)[11]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.5 M)[11]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the brominated heterocycle (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[11]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][11]

  • Solvent Addition: Add the degassed solvent system via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4][11]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure product.[4][11]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (HetAr-Pd(II)-Br)L₂ A->B + HetAr-Br C Transmetalation (HetAr-Pd(II)-Ar)L₂ B->C + ArB(OH)₂ + Base C->A D HetAr-Ar (Product) C->D Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow prep 1. Reagent Preparation (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) prep->inert solvent 3. Solvent Addition (Degassed Solvent via Syringe) inert->solvent react 4. Reaction (Heat with Stirring) solvent->react monitor 5. Monitoring (TLC / LC-MS) react->monitor workup 6. Work-up (Cool, Dilute, Extract) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Are reagents pure & active? (Catalyst, Base, Solvents) start->check_reagents check_conditions Are conditions optimal? (Temp, Concentration) check_reagents->check_conditions Yes sol_reagents Use fresh catalyst. Ensure anhydrous/degassed solvents. check_reagents->sol_reagents No check_sides Significant side products? check_conditions->check_sides Yes sol_conditions Increase temperature. Screen solvents/bases. check_conditions->sol_conditions No dehalogenation Dehalogenation? check_sides->dehalogenation Yes homocoupling Homocoupling? dehalogenation->homocoupling No sol_dehalogenation Lower temperature. Change base/solvent. Use bulky ligand. dehalogenation->sol_dehalogenation Yes sol_homocoupling Improve degassing. Use Pd(0) source. homocoupling->sol_homocoupling Yes

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Overcoming Low Yields in Polyhalogenated Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polyhalogenated imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the direct halogenation of imidazole?

A1: Low yields in direct halogenation are often due to a combination of factors:

  • Over-halogenation: The high reactivity of the imidazole ring can lead to the formation of a mixture of mono-, di-, tri-, and even tetra-halogenated products, reducing the yield of the desired polyhalogenated species.[1]

  • Poor regioselectivity: Halogenation can occur at the C2, C4, and C5 positions, and controlling the specific sites of halogen addition can be challenging.[1]

  • Suboptimal reaction conditions: Factors such as temperature, solvent, reaction time, and the choice of halogenating agent and base are critical and, if not optimized, can lead to low conversion or the formation of side products.

  • Difficult purification: Separating the desired polyhalogenated imidazole from a mixture of other halogenated species and starting materials can be challenging, leading to product loss during workup and purification.

Q2: How can I control the degree of halogenation to favor a specific polyhalogenated product?

A2: Controlling the extent of halogenation is key to achieving a good yield of the desired product. Key strategies include:

  • Stoichiometry: Carefully controlling the molar ratio of the halogenating agent to imidazole is crucial. Using a specific stoichiometry can favor the formation of a particular degree of halogenation. For instance, increasing the equivalents of the halogenating agent will generally lead to higher degrees of substitution.

  • Choice of Halogenating Agent: Milder halogenating agents, such as N-halosuccinimides (NCS, NBS), can offer better control over the reaction compared to harsher agents like elemental bromine or chlorine.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity and prevent over-halogenation.

  • Stepwise Synthesis: In some cases, a stepwise approach, where the imidazole is first halogenated to a specific intermediate which is then further halogenated, can provide better control.

Q3: What are the best practices for purifying polyhalogenated imidazoles?

A3: Purification can be challenging due to the similar polarities of the different halogenated species. Common and effective methods include:

  • Recrystallization: This is a powerful technique for purifying solid polyhalogenated imidazoles. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol/water mixtures.

  • Column Chromatography: Silica gel chromatography can be used to separate compounds with different polarities. A careful selection of the eluent system is necessary to achieve good separation.

  • Acid-Base Extraction: This method can be used to separate the imidazole products from non-basic impurities. The imidazole is protonated with an acid and extracted into the aqueous phase, then the aqueous phase is basified to precipitate the purified imidazole.

Troubleshooting Guides

Issue 1: Low Yield of Desired Polyhalogenated Imidazole

This is a common problem that can be addressed by systematically evaluating the reaction parameters.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields in polyhalogenated imidazole synthesis.

Issue 2: Formation of a Mixture of Halogenated Products

The formation of multiple halogenated species is a frequent cause of low yields of the desired product.

Possible Cause Suggested Solution
Incorrect Stoichiometry Carefully adjust the molar equivalents of the halogenating agent. For less substituted products, use fewer equivalents; for more substituted products, use a larger excess.
Reaction Temperature Too High Perform the reaction at a lower temperature to increase selectivity. Start at 0 °C or even lower.
Incorrect Choice of Halogenating Agent For better control, consider using a milder halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of elemental halogens.
Inappropriate Solvent The polarity of the solvent can influence the reactivity of the halogenating agent. Screen different solvents (e.g., chloroform, acetic acid, DMF) to find the optimal one for your desired product.

Data Presentation

The following tables summarize the effects of various reaction parameters on the yield of polyhalogenated imidazoles, compiled from multiple sources.

Table 1: Effect of Halogenating Agent and Stoichiometry on the Bromination of 1-Phenylamino-4,5-dimethylimidazole

EntryHalogenating AgentEquivalents of NBSReaction Time (h)ProductYield (%)
1NBS1.20.082-Bromo-derivative71
2NBS7.01.0Pentabromo-derivative60

Data synthesized from literature describing bromination under different conditions.[2]

Table 2: Effect of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles

EntrySolventTime (h)Yield (%)
1Ethanol-Water (1:1)290
2Methanol475
3Acetonitrile560
4Dichloromethane645
5Toluene830

This table illustrates the significant impact of the solvent on the yield of a representative imidazole synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Tribromo-1H-imidazole

This protocol describes the direct bromination of imidazole to afford the tribromo-derivative.

Materials:

  • Imidazole

  • Bromine

  • Chloroform

  • Sodium sulfite

Procedure:

  • In a fume hood, dissolve imidazole (1.0 eq) in chloroform.

  • Slowly add a solution of bromine (3.0 eq) in chloroform to the imidazole solution at room temperature with stirring.

  • Continue stirring for 1 hour after the addition is complete.

  • Remove the chloroform under reduced pressure.

  • Suspend the resulting residue in hot water and filter to collect the solid.

  • To remove any remaining bromine, wash the solid with a 20% aqueous solution of sodium sulfite.

  • Dry the solid under vacuum to obtain 2,4,5-tribromo-1H-imidazole.

Protocol 2: Synthesis of 2,4,5-Trichloro-1H-imidazole

This procedure involves the chlorination of imidazole in an alkaline medium.

Materials:

  • Imidazole

  • Sodium hypochlorite solution

  • Sodium hydroxide

Procedure:

  • Prepare an aqueous solution of sodium hydroxide.

  • Dissolve imidazole (1.0 eq) in the basic solution.

  • Cool the solution in an ice bath.

  • Slowly add sodium hypochlorite solution (excess) to the cooled imidazole solution with vigorous stirring.

  • Allow the reaction to stir at low temperature for several hours, monitoring the progress by TLC.

  • After the reaction is complete, neutralize the solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield 2,4,5-trichloro-1H-imidazole.[3][4]

Mandatory Visualization

Experimental Workflow for Polyhalogenation of Imidazole

Polyhalogenation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis start Dissolve Imidazole in appropriate solvent reaction Combine reactants under controlled temperature (e.g., 0°C to RT) start->reaction prep_reagent Prepare Halogenating Agent (e.g., Br2 in CHCl3 or aq. NaOCl) prep_reagent->reaction stir Stir for specified time (monitor by TLC) reaction->stir quench Quench reaction (e.g., with Na2SO3 for Br2) stir->quench extract Extract with organic solvent or filter precipitate quench->extract dry Dry organic layer or solid extract->dry purify Purify crude product (Recrystallization or Chromatography) dry->purify analyze Characterize final product (NMR, MS, etc.) purify->analyze end Pure Polyhalogenated Imidazole analyze->end

Caption: A general experimental workflow for the synthesis of polyhalogenated imidazoles.

References

Technical Support Center: Purification of 2,4,5-Tribromoimidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Tribromoimidazole and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities arise from incomplete bromination of the imidazole ring. Therefore, you can expect to find mono- and di-brominated imidazole species in your crude product. In the synthesis of N-alkylated derivatives, such as 1-methyl-2,4,5-tribromoimidazole, you may also find isomers of the partially brominated products (e.g., 2,4-dibromo-1-methylimidazole and 4,5-dibromo-1-methylimidazole).[1]

Q2: My crude this compound has a low melting point and appears off-white or yellowish. How can I improve its purity?

A2: The initial purification step after synthesis typically involves precipitating the crude product in water, followed by washing to remove excess bromine and inorganic salts.[2] For higher purity, recrystallization or column chromatography is recommended. A pure sample of this compound should be a white solid with a melting point of approximately 221-222 °C.[3]

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when there's a high concentration of impurities.[4][5] To resolve this, you can try the following:

  • Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent to decrease saturation, and allow it to cool more slowly.[4]

  • Switch to a solvent or solvent system with a lower boiling point.

  • If impurities are the suspected cause, consider a preliminary purification step like a quick filtration through a small plug of silica gel before attempting recrystallization.

Q4: Crystallization is not occurring, or the yield is very low. What are the possible causes and solutions?

A4: Several factors can lead to poor crystallization or low yields. Here are some troubleshooting steps:

  • Too much solvent: If the solution is too dilute, the compound will remain in the mother liquor. Try evaporating some of the solvent to increase the concentration.[5][6]

  • Supersaturation not achieved: If no crystals form upon cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[5]

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. A different solvent or a binary solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) might be necessary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound and its derivatives.

ProblemPotential CauseSuggested Solution
Product is a sticky solid or oil after synthesis Incomplete reaction or presence of residual acetic acid and bromine.Ensure the reaction goes to completion. After precipitation in water, wash the solid thoroughly with water to remove acetic acid and sodium acetate. A final wash with a cold, non-polar solvent like hexane can help remove residual non-polar impurities.
Recrystallization yields very small or needle-like crystals The rate of crystal formation is too high due to rapid cooling or high supersaturation.Allow the solution to cool more slowly to room temperature before moving it to an ice bath. Using slightly more solvent can also help to slow down the crystallization process.[6]
Column chromatography shows poor separation of impurities The solvent system (eluent) is not optimized for the separation.Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. For brominated imidazoles, which are relatively polar, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or chloroform) is a good starting point.[1][7]
Compound is not eluting from the silica gel column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on. A gradient elution can be very effective for separating compounds with different polarities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent may need to be optimized for specific derivatives.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for polar compounds like bromoimidazoles include ethanol, methanol, or a mixture of solvents like ethanol/water or acetone/hexane.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of Brominated Imidazoles

This protocol is adapted from the purification of 1-methyl-2,4,5-tribromoimidazole derivatives and can be used as a starting point.[1][7]

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate or hexane and chloroform. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Purity and Yield of this compound after Different Purification Steps
Purification StepYieldMelting Point (°C)
Crude (after precipitation)71-92%[2][3]Not reported (typically lower than pure)
After washing with water>70%[3]221-222[3]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Precipitation Precipitation in Water Crude_Product->Precipitation Washing Washing with Water Precipitation->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Column_Chromatography Column Chromatography Drying->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Attempt Recrystallization Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat, Add More Solvent, Cool Slowly Oiling_Out->Reheat_Add_Solvent Yes Change_Solvent Try Lower Boiling Point Solvent Oiling_Out->Change_Solvent Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Scratch_Seed Scratch Flask or Add Seed Crystal No_Crystals->Scratch_Seed Yes Concentrate_Solution Evaporate Some Solvent No_Crystals->Concentrate_Solution Yes Success Successful Crystallization Low_Yield->Success No Check_Mother_Liquor Concentrate Mother Liquor to Recover More Product Low_Yield->Check_Mother_Liquor Yes Reheat_Add_Solvent->Start Change_Solvent->Start Scratch_Seed->Start Concentrate_Solution->Start

Caption: Troubleshooting decision tree for recrystallization issues.

References

troubleshooting N-alkylation reactions of substituted imidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this crucial chemical transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of substituted imidazoles in a question-and-answer format.

Question: My N-alkylation reaction has a low yield or is not proceeding to completion. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-alkylation of imidazoles can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here are key aspects to investigate:

  • Incomplete Deprotonation: The N-alkylation of an imidazole typically proceeds through the deprotonation of the N-H bond to form a more nucleophilic imidazolate anion. If the base is not strong enough to deprotonate the imidazole effectively, the reaction will be slow or may not proceed at all.

    • Solution: Consider using a stronger base. For imidazoles with electron-withdrawing groups, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often sufficient. For less acidic imidazoles (those with electron-donating groups), a stronger base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or DMF may be necessary to ensure complete deprotonation.[1]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent plays a significant role. The reactivity order is generally I > Br > Cl.

    • Solution: If you are using an alkyl chloride and observing low reactivity, switching to the corresponding alkyl bromide or iodide can significantly increase the reaction rate.

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: If your reaction is sluggish at room temperature, consider increasing the temperature. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to find the optimal temperature without causing decomposition of starting materials or products. For instance, increasing the temperature to 60°C has been shown to markedly improve yields in the alkylation of nitroimidazoles.[2]

  • Solvent Choice: The solvent can influence the solubility of the reactants and the reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices as they effectively dissolve the imidazole and the base. The choice of solvent can also impact regioselectivity.

Question: My reaction is producing a mixture of N1- and N3-alkylated isomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles is a common challenge. The formation of a mixture of N1 and N3 isomers is often observed because the deprotonated imidazolate anion has two nucleophilic nitrogen atoms.[3] The final ratio of isomers is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen.[1]

  • Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1]

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent can have a profound impact on the isomeric ratio. For example, in the alkylation of a substituted indazole (an analogous system), using NaH in THF resulted in a much higher N1-selectivity (>99:1) compared to carbonate bases in DMF (ratio of ~1.5:1).[1]

    • Protecting Groups: For complex molecules where high regioselectivity is essential, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct alkylation to the desired nitrogen, after which the protecting group can be removed.[4]

Question: I am observing a significant amount of a dialkylated imidazolium salt as a byproduct. How can I prevent this?

Answer:

The mono-N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, especially under certain conditions.

  • Control Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards dialkylation.

    • Solution: Use a stoichiometric amount or a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of imidazole).

  • Slow Addition of Alkylating Agent: Adding the alkylating agent all at once can lead to localized high concentrations, promoting dialkylation.

    • Solution: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.

  • Reaction Monitoring and Temperature: Over-running the reaction or using excessively high temperatures can increase the rate of the second alkylation.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting imidazole is consumed. Running the reaction at the lowest effective temperature can also help minimize this side reaction.

Question: I am having difficulty purifying my N-alkylated imidazole product. What are some common purification challenges and solutions?

Answer:

Purification of N-alkylated imidazoles can be challenging due to the presence of unreacted starting materials, regioisomers, and dialkylated byproducts, which often have similar polarities.

  • Column Chromatography: This is the most common and effective method for separating the desired product from impurities.

    • Solution: Careful selection of the stationary phase (e.g., silica gel or alumina) and the mobile phase is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape for basic imidazole compounds.

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique to obtain a high-purity material.

  • Acid-Base Extraction: This technique can be useful for separating the basic N-alkylated imidazole product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps. First, a base is used to deprotonate the acidic N-H of the imidazole ring, forming a nucleophilic imidazolate anion. Second, this anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of your substituted imidazole and the reactivity of your alkylating agent.

  • Strong bases (e.g., NaH): Use for weakly acidic imidazoles (e.g., those with electron-donating groups) or with less reactive alkylating agents. These reactions require anhydrous conditions.

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for more acidic imidazoles (e.g., those with electron-withdrawing groups) and with reactive alkylating agents like benzyl bromide or alkyl iodides. These bases are generally easier and safer to handle than NaH.[1]

Q3: What are some common side reactions to be aware of?

A3: Besides the formation of regioisomers and dialkylated products, other potential side reactions include:

  • C-alkylation: Although less common, alkylation can occur at the carbon atoms of the imidazole ring, particularly at the C2 position, especially if the nitrogen atoms are sterically hindered.

  • Decomposition: Some substituted imidazoles or the N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a darkening of the reaction mixture.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity of N-alkylation of substituted imidazoles.

Table 1: Effect of Base and Solvent on the N-Alkylation of 4-Nitroimidazole at Room Temperature

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430
Ethyl bromoacetateKOHCH₃CN2420
Ethyl bromoacetateKOHDMSO2418
Ethyl bromoacetateKOHDMF2415

Data from a study on the N-alkylation of 4-nitroimidazole, demonstrating that for this substrate, K₂CO₃ in acetonitrile gives the best yield at room temperature.[2]

Table 2: Effect of Temperature on the N-Alkylation of 4- and 5-Nitroimidazoles

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile60385
5-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile60196
4-NitroimidazoleBenzyl bromideK₂CO₃Acetonitrile60275
5-NitroimidazoleBenzyl bromideK₂CO₃Acetonitrile60182

This data illustrates that increasing the reaction temperature to 60°C significantly improves the yields for the N-alkylation of nitroimidazoles.[2]

Table 3: Influence of Base-Solvent System on Regioselectivity (N1 vs. N2) of a Substituted Indazole

BaseSolventTemperatureTime (h)N1:N2 Ratio
Cs₂CO₃DMFRoom Temp.161.4:1
K₂CO₃DMFRoom Temp.161.5:1
Na₂CO₃DMFRoom Temp.161.5:1
NaHTHF0°C to Room Temp.2>99:1

Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to imidazole. This highlights the significant influence of the base-solvent system on directing the alkylation to a specific nitrogen atom.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃)

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equivalent) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80°C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: General Procedure for N-Alkylation using a Strong Base (e.g., NaH)

Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of NaH in mineral oil (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask.

  • Imidazole Addition: Dissolve the substituted imidazole (1.0 equivalent) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0°C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the mixture back to 0°C and add the alkylating agent (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.

  • Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_imidazole Substituted Imidazole deprotonation Deprotonation start_imidazole->deprotonation alkylating_agent Alkylating Agent (R-X) nucleophilic_attack Nucleophilic Attack alkylating_agent->nucleophilic_attack base Base base->deprotonation solvent Solvent solvent->deprotonation deprotonation->nucleophilic_attack quenching Quenching nucleophilic_attack->quenching extraction Extraction quenching->extraction purification Purification extraction->purification product N-Alkylated Imidazole purification->product

Caption: General experimental workflow for the N-alkylation of substituted imidazoles.

Troubleshooting_Flowchart rect_node rect_node start Low Yield? check_base Base Strong Enough? start->check_base Yes side_reactions Side Reactions Observed? start->side_reactions No check_temp Temperature Optimized? check_base->check_temp Yes increase_base_strength Increase Base Strength (e.g., K2CO3 -> NaH) check_base->increase_base_strength No check_alkyl_halide Alkyl Halide Reactive? check_temp->check_alkyl_halide Yes increase_temp Increase Temperature check_temp->increase_temp No check_alkyl_halide->side_reactions Yes change_halide Switch to R-Br or R-I check_alkyl_halide->change_halide No dialkylation Dialkylation? side_reactions->dialkylation Yes regioisomers Regioisomers? side_reactions->regioisomers No adjust_stoichiometry Adjust Stoichiometry (excess imidazole) dialkylation->adjust_stoichiometry optimize_conditions Optimize Base/Solvent (e.g., NaH/THF for N1) regioisomers->optimize_conditions

Caption: Troubleshooting decision tree for N-alkylation reactions of imidazoles.

Regioselectivity_Factors regioselectivity Regioselectivity (N1 vs. N3) substituent_effects Substituent Effects regioselectivity->substituent_effects reaction_conditions Reaction Conditions regioselectivity->reaction_conditions alkylating_agent_effects Alkylating Agent regioselectivity->alkylating_agent_effects electronic Electronic Effects (EWG/EDG) substituent_effects->electronic steric Steric Hindrance substituent_effects->steric base_solvent Base & Solvent reaction_conditions->base_solvent temperature Temperature reaction_conditions->temperature bulkiness Bulkiness of R-X alkylating_agent_effects->bulkiness

Caption: Factors influencing regioselectivity in the N-alkylation of substituted imidazoles.

References

improving the solubility of 2,4,5-Tribromoimidazole for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Tribromoimidazole (TBI), focusing on improving its solubility for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBI) and what are its known biological activities?

A1: this compound (TBI) is a halogenated imidazole compound.[1] It is known to have several biological activities, including:

  • Uncoupler of Oxidative Phosphorylation: TBI can disrupt the process of ATP synthesis in mitochondria.[2]

  • Antimicrobial and Antifungal Properties: It has shown potential as an agent against various microbes and fungi.[1]

  • Neurotoxicity: In animal studies, TBI has been observed to cause neuronal necrosis in the central nervous system.[2][3]

Q2: What are the general solubility characteristics of TBI?

A2: TBI is a hydrophobic molecule with limited solubility in polar solvents like water.[1] It is more readily soluble in non-polar organic solvents.[1] The presence of three bromine atoms on the imidazole ring contributes to its low aqueous solubility.[1]

Q3: What is the recommended solvent for preparing a stock solution of TBI?

A3: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a stock solution of TBI. A solubility of up to 50 mg/mL (approximately 164 mM) in DMSO has been reported, with the aid of sonication.

Troubleshooting Guide

Q4: I am observing precipitation when I dilute my TBI stock solution into my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like TBI. Here are several troubleshooting steps you can take:

  • Optimize the Dilution Process: Instead of a single large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to prevent localized high concentrations that can lead to precipitation.

  • Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of TBI in your assay. Try testing a lower final concentration of the compound.

  • Increase the Co-solvent Concentration (with caution): A slight increase in the final DMSO concentration in your assay might help maintain solubility. However, it is critical to first determine the tolerance of your specific cell line or assay system to DMSO, as it can be toxic at higher concentrations. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but this should be validated.

  • Use a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%), in your assay buffer can help to keep hydrophobic compounds in solution. This is more suitable for biochemical assays than for cell-based assays where surfactants can be cytotoxic.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. You can pre-incubate your TBI solution with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to your assay.

  • Sonication: After diluting the TBI stock, briefly sonicating the final solution may help to redissolve any fine precipitate and create a more uniform suspension.

The following decision tree can guide you through troubleshooting precipitation issues:

G start Precipitation Observed in Assay step1 Optimize Dilution Protocol (e.g., serial dilution, rapid mixing) start->step1 step2 Lower Final TBI Concentration step1->step2 Still Precipitates end Precipitation Resolved step1->end Resolved step3 Increase Final DMSO % (Validate Assay Tolerance) step2->step3 Still Precipitates step2->end Resolved step4 Use Surfactant (Biochemical Assays) step3->step4 Still Precipitates / Assay Intolerant step3->end Resolved step5 Use Cyclodextrins step4->step5 Not Applicable / Still Precipitates step4->end Resolved step6 Sonication of Final Solution step5->step6 Still Precipitates step5->end Resolved step6->end Resolved end_fail Consider Alternative Formulation (e.g., Nanosuspension) step6->end_fail Still Precipitates

Caption: A decision tree for addressing TBI precipitation in assays.

Q5: My experimental results with TBI are inconsistent. Could this be related to its solubility?

A5: Yes, poor solubility is a frequent cause of variability in biological assay results. If TBI is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration. This can lead to:

  • Underestimation of Potency: The observed biological effect will be lower than the true effect, leading to an inaccurate assessment of the compound's potency (e.g., a higher IC50 value).

  • Poor Reproducibility: The amount of TBI that remains in solution can vary between experiments, leading to inconsistent results.

To address this, ensure that your TBI is fully dissolved in the stock solution and that it remains in solution in the final assay medium by following the recommendations in the troubleshooting guide.

Data Presentation

Table 1: Solubility of this compound (TBI)

Solvent/SystemSolubilityRemarks
WaterVery Low (Calculated logS = -3.95 mol/L)Hydrophobic nature due to bromine substituents.[1]
Non-polar organic solventsMore readily soluble[1]
Dimethyl Sulfoxide (DMSO)~50 mg/mL (164 mM)Sonication is recommended to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of TBI in DMSO

Materials:

  • This compound (TBI) powder (MW: 304.77 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Weigh out 3.05 mg of TBI powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the TBI is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution for any undissolved particles. If necessary, continue vortexing and sonicating.

  • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a Cell-Based Assay with TBI

This protocol provides a general workflow. The final concentrations and incubation times should be optimized for your specific assay and cell line.

G start Start step1 Prepare 10 mM TBI stock solution in DMSO start->step1 step2 Perform serial dilutions of TBI stock in cell culture medium step1->step2 step3 Seed cells in a microplate and allow to attach step2->step3 step4 Treat cells with diluted TBI solutions step3->step4 step5 Incubate for desired time step4->step5 step6 Perform assay readout (e.g., viability, apoptosis) step5->step6 end End step6->end

Caption: General workflow for a cell-based assay with TBI.

Materials:

  • 10 mM TBI stock solution in DMSO

  • Appropriate cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., MTT, CellTiter-Glo®, JC-1)

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at the desired density and allow them to adhere and grow for 24 hours.

  • Compound Dilution: a. Prepare serial dilutions of your 10 mM TBI stock solution in complete cell culture medium. b. Important: To minimize precipitation, add the TBI stock to the medium (not the other way around) and mix immediately and thoroughly by pipetting or vortexing. c. Prepare a vehicle control using the same final concentration of DMSO as in your highest TBI concentration.

  • Cell Treatment: Remove the old medium from the cells and add the prepared TBI dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout: Perform your chosen assay according to the manufacturer's instructions to assess the biological effect of TBI.

Signaling Pathway

As an uncoupler of oxidative phosphorylation, TBI disrupts the mitochondrial proton gradient, which is essential for ATP synthesis. This diagram illustrates the general mechanism of mitochondrial uncoupling.

G cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Matrix cluster_2 H_plus_high H+ ATP_synthase ATP Synthase H_plus_high->ATP_synthase TBI TBI H_plus_high->TBI H_plus_low H+ ETC Electron Transport Chain (ETC) ETC->H_plus_high Pumps H+ out H2O H2O ETC->H2O ATP ATP ATP_synthase->ATP TBI->H_plus_low Transports H+ in Heat Heat TBI->Heat NADH NADH NADH->ETC O2 O2 O2->ETC ADP ADP + Pi ADP->ATP_synthase

Caption: Mechanism of mitochondrial uncoupling by TBI.

References

Technical Support Center: Synthesis of 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,4,5-tribromoimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping users identify potential causes and implement corrective actions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete bromination due to insufficient brominating agent.Ensure the correct stoichiometry of bromine is used (at least 3 equivalents per equivalent of imidazole). Consider a slight excess of bromine.
Reaction time is too short for complete substitution.Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup and purification.Ensure complete precipitation of the product from the reaction mixture. Wash the precipitate with an adequate amount of cold water to remove impurities without dissolving the product.
Presence of Impurities in the Final Product Incomplete bromination leading to the presence of mono- and/or di-brominated imidazoles.[1][2]Increase the reaction time or the amount of bromine. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Unreacted starting material (imidazole) remains.Confirm the complete consumption of the starting material by TLC before quenching the reaction.
Product is off-white or colored Presence of residual bromine.Wash the filtered product thoroughly with a dilute aqueous solution of a reducing agent like sodium thiosulfate, followed by water.
Formation of colored byproducts due to reaction temperature being too high.Maintain the reaction temperature as specified in the protocol, typically not exceeding 40°C during the addition of bromine.[3]
Difficulty in Filtering the Precipitate The precipitate is too fine.Allow the precipitate to age in the mother liquor, possibly with gentle stirring, to increase the particle size before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most common side reactions involve incomplete bromination of the imidazole ring. Due to the high reactivity of imidazole towards electrophilic substitution, the formation of mono- and di-brominated intermediates is expected.[1][4] If the reaction is not driven to completion, these partially brominated species will be present as impurities in the final product. The order of reactivity of the imidazole carbon atoms is generally 5 > 4 > 2.[5]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting material (imidazole), the partially brominated intermediates, and the final product (this compound). By spotting the reaction mixture alongside the starting material, you can observe the consumption of imidazole and the formation of the product over time.

Q3: The synthesis protocol mentions using sodium acetate. What is its role?

A3: Sodium acetate acts as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct during the bromination reaction. This is crucial because the protonation of the imidazole ring would deactivate it towards further electrophilic substitution. By maintaining a less acidic medium, the reaction can proceed to completion to form the desired tribromo-substituted product.

Q4: My final product shows a lower melting point than expected. What could be the reason?

A4: A lower and broader melting point is a strong indication of the presence of impurities. The most likely impurities are the partially brominated imidazoles (mono- and di-bromoimidazoles), which have different physical properties, including lower melting points, compared to the fully substituted this compound. Recrystallization is recommended to purify the product.

Q5: Is it possible to selectively synthesize mono- or di-bromoimidazole using this method?

A5: Selective synthesis of mono- or di-bromoimidazole is challenging under these conditions because the imidazole ring is highly activated towards bromination, making it difficult to stop the reaction at an intermediate stage.[2] The reaction tends to proceed to the thermodynamically stable tribromo-substituted product.[4] Achieving selective partial bromination would likely require different reaction conditions, such as using a less reactive brominating agent or employing protecting group strategies.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures for the bromination of imidazole.[3][6]

Materials:

  • Imidazole

  • Sodium Acetate (anhydrous)

  • Glacial Acetic Acid

  • Bromine

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve imidazole and a significant excess of sodium acetate in glacial acetic acid.

  • Slowly add a solution of bromine (at least 3 molar equivalents) in glacial acetic acid to the stirred imidazole solution via the dropping funnel.

  • During the addition of bromine, maintain the reaction temperature below 40°C, using an ice bath for cooling if necessary.[3]

  • After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with deionized water to remove acetic acid, sodium acetate, and other water-soluble impurities.

  • Dry the purified this compound in a vacuum oven.

Visualizations

Reaction Pathway and Side Reactions

G cluster_side_reactions Potential Side Products imidazole Imidazole mono_bromo Mono-bromoimidazole (Isomer Mixture) imidazole->mono_bromo + Br2 di_bromo Di-bromoimidazole (Isomer Mixture) mono_bromo->di_bromo + Br2 tribromo This compound (Desired Product) di_bromo->tribromo + Br2 side_note Incomplete Bromination

Caption: Reaction pathway for the synthesis of this compound and potential side products.

Experimental Workflow

G start Dissolve Imidazole and Sodium Acetate in Acetic Acid add_bromine Slowly Add Bromine Solution (T < 40°C) start->add_bromine stir Stir at Room Temperature (2-3 hours) add_bromine->stir precipitate Pour into Cold Water stir->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Deionized Water filter->wash dry Dry the Product wash->dry end This compound dry->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Impure Product? check_impurities Analyze Impurities (e.g., by TLC, NMR) start->check_impurities incomplete_bromination Incomplete Bromination (Mono/Di-bromo species present) check_impurities->incomplete_bromination Partially brominated products detected unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Imidazole detected solution1 Increase Reaction Time or Amount of Bromine incomplete_bromination->solution1 solution2 Ensure Complete Consumption of Starting Material via TLC Monitoring unreacted_sm->solution2 purify Recrystallize Final Product solution1->purify solution2->purify

Caption: Troubleshooting flowchart for addressing low yield or impurities in the synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving brominated imidazoles.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with brominated imidazoles often challenging?

A1: Brominated imidazoles can be challenging substrates for several reasons. The imidazole nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This interaction can interfere with the catalytic cycle, resulting in low yields or failed reactions. Additionally, the electronic properties of the imidazole ring can influence the reactivity of the C-Br bond.

Q2: What are the initial palladium catalysts and ligands to screen for Suzuki-Miyaura coupling with a novel brominated imidazole?

A2: For initial screening, versatile palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used to generate the active Pd(0) species in situ. For more reproducible results, well-defined, air- and moisture-stable Pd(II) precatalysts are excellent choices.

Regarding ligands, it is advisable to screen a range of phosphine ligands with varying steric bulk and electronic properties. Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often effective in preventing catalyst inhibition by the imidazole nitrogen and facilitating the oxidative addition step.[1] N-heterocyclic carbene (NHC) ligands, like IMes, are also powerful alternatives to phosphines and have shown high efficiency.[2]

Q3: How do I select the appropriate base for my cross-coupling reaction?

A3: The choice of base is critical and depends on the specific coupling reaction and the stability of your substrates.

  • For Suzuki-Miyaura reactions: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is often a good choice for reactions with boronic acids.[2]

  • For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required. However, for base-sensitive substrates, milder conditions with bases like Cs₂CO₃ or K₃PO₄ in combination with specific ligands can be effective.

  • For Sonogashira and Heck reactions: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently employed.

Q4: What are common side reactions in cross-coupling of brominated imidazoles and how can they be minimized?

A4: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions). This can often be suppressed by ensuring thoroughly degassed reaction conditions to eliminate oxygen.

  • Protodeboronation (Suzuki): The cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous solvents and appropriate bases can minimize this.

  • Dehalogenation: The replacement of the bromine atom on the imidazole ring with a hydrogen atom. This can occur if a hydride source is present. Careful selection of the base and solvent can help to avoid this.

  • β-Hydride Elimination (Heck): This can lead to alkene isomerization. The addition of certain bases or salts can facilitate the desired reductive elimination pathway.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield in a Suzuki-Miyaura Reaction

  • Question: My Suzuki-Miyaura reaction with a brominated imidazole is giving very low to no yield, and I'm recovering most of my starting material. What should I try?

  • Answer: Low or no conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Inhibition: The primary suspect is often the coordination of the imidazole nitrogen to the palladium catalyst.

      • Solution: Switch to a bulkier, more electron-rich phosphine ligand like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand such as IMes. These ligands can shield the palladium center and promote the desired catalytic cycle.[1][2]

    • Inactive Catalyst: The active Pd(0) species may not be forming or could be degrading.

      • Solution: Use a well-defined precatalyst (e.g., XPhos-Pd-G3) to ensure consistent generation of the active catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your ligands are not degrading and consider a pre-activation step.

    • Suboptimal Base or Solvent: The base and solvent system is crucial for the transmetalation step.

      • Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure your solvent is anhydrous and thoroughly degassed. A solvent system like dioxane/water is often effective.[2]

    • Impure Reagents: The purity of starting materials, especially the boronic acid, is critical.

      • Solution: Assess the purity of your brominated imidazole and boronic acid. Boronic acids can degrade upon storage; consider using a fresh batch or purifying the existing one.

Issue 2: Catalyst Deactivation (Palladium Black Formation)

  • Question: I'm observing the formation of a black precipitate (palladium black) in my reaction vessel. What does this mean and how can I prevent it?

  • Answer: The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst, leading to its deactivation.

    • Cause: This can be caused by high reaction temperatures, insufficient ligand stabilization, or impurities.

    • Prevention:

      • Use a Stabilizing Ligand: Ensure an adequate amount of a suitable phosphine or NHC ligand is present to stabilize the Pd(0) species.

      • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature.

      • Check Reagent Purity: Ensure all reagents and solvents are pure and free of contaminants that could lead to catalyst decomposition.

      • Consider a Different Catalyst System: Some precatalysts are more resistant to decomposition.

Issue 3: Difficulty with a Buchwald-Hartwig Amination

  • Question: I am struggling to couple a primary amine with my brominated imidazole using Buchwald-Hartwig amination. What conditions should I explore?

  • Answer: The Buchwald-Hartwig amination of heteroaryl bromides can be challenging.

    • Ligand Choice is Key: The success of this reaction is highly dependent on the ligand.

      • Recommendation: Screen bulky biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. XantPhos has also been shown to be effective.[4]

    • Strong Base Required: This reaction typically requires a strong, non-nucleophilic base.

      • Recommendation: NaOtBu is a common choice. However, if your substrate is base-sensitive, consider screening other bases like LHMDS or a combination of an organic base with an inorganic salt.

    • Solvent Effects: The choice of solvent can significantly impact the reaction outcome.

      • Recommendation: Toluene, dioxane, and THF are commonly used solvents. The solubility of all components is crucial for a successful reaction.

Quantitative Data Summary

The following tables summarize reaction conditions for various cross-coupling reactions with brominated imidazoles and related heterocycles. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Brominated Heterocycles

EntryBrominated HeterocycleCoupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10015~95
22-bromo-m-xyleneo-tolylboronic acidPd₂(dba)₃ (0.5)P-Triazole (2)K₃PO₄ (3)Toluene9010~99
37-bromo-1H-indazole derivative4-methoxyphenylboronic acidPdCl₂(dppf) (10)-Cs₂CO₃ (2)Dioxane1002491
42-bromo-6-methyl-1H-benzo[d]imidazole2-Naphthylboronic acidPd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃Dioxane10015~96

Data compiled from literature reports and should be optimized for specific substrates.[2][5]

Table 2: Buchwald-Hartwig Amination of Brominated Heterocycles

EntryBrominated HeterocycleAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-bromo-benzimidazole derivative4-(methylsulfonyl)anilinePd(OAc)₂XPhosCs₂CO₃ (2)Dioxane1001691 (conversion)
2Aryl BromideBenzamide[Pd(cinnamyl)Cl]₂XantPhosDBU (1.2)Toluene110186

Data compiled from literature reports and should be optimized for specific substrates.[4][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a brominated imidazole with an arylboronic acid.

Materials:

  • Brominated imidazole (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the brominated imidazole, arylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can also be achieved by evacuating and backfilling with the inert gas three times.[7]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solid Reagents (Bromoimidazole, Coupling Partner, Base) B Add Catalyst System (Pd Source + Ligand) A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (e.g., Ar/N2 Purge) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify (e.g., Column Chromatography) I->J K Product Characterization (NMR, MS) J->K

Caption: A typical experimental workflow for a cross-coupling reaction.

Troubleshooting_Guide Troubleshooting Low Yield in Suzuki Coupling cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity Start Low or No Yield C1 Check for Catalyst Inhibition (Imidazole Coordination) Start->C1 Starting Material Recovered? C2 Check for Catalyst Deactivation (Palladium Black) Start->C2 C3 Suboptimal Base/Solvent? Start->C3 C4 Impure Starting Materials? Start->C4 S1 Solution: Use Bulky Ligands (e.g., SPhos, XPhos, NHCs) C1->S1 S2 Solution: Use Stabilizing Ligand, Lower Temperature, Use Precatalyst C2->S2 S3 Solution: Screen Bases (K3PO4, Cs2CO3) & Ensure Anhydrous/Degassed Solvents C3->S3 S4 Solution: Check Purity of Bromoimidazole & Boronic Acid C4->S4

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Scaling Up the Synthesis of 2,4,5-Tribromoimidazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2,4,5-tribromoimidazole for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Bromination The reaction may not have gone to completion, resulting in a mixture of mono-, di-, and tri-brominated imidazoles. Extend the reaction time by 1-2 hours and monitor the reaction progress using Thin Layer Chromatography (TLC). A 3:1 mixture of hexane and ethyl acetate can be used as the eluent.Increased conversion to the desired tribrominated product, leading to a higher isolated yield.
Suboptimal Temperature The reaction temperature is critical. Ensure the temperature does not exceed 40°C during the bromine addition.[1] For the subsequent stirring, maintain a consistent room temperature.Maintaining the optimal temperature range prevents side reactions and decomposition, thereby maximizing the yield of the desired product.
Insufficient Bromine While an excess of bromine is used, ensure accurate measurement of the bromine and imidazole to maintain the correct stoichiometric ratio. A slight excess of bromine is necessary to drive the reaction to completion.A sufficient amount of bromine ensures the complete conversion of imidazole to this compound.
Loss of Product During Work-up The product is precipitated by adding the reaction mixture to water.[1] Ensure a sufficient volume of water is used (approximately 1.5 L for a 0.43 mol scale reaction) to ensure complete precipitation.[1] Wash the collected solid with adequate water to remove impurities without dissolving a significant amount of the product.Complete precipitation and proper washing will maximize the recovery of the purified product.

Issue 2: Impure Product (Presence of Partially Brominated Imidazoles)

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction As with low yield, incomplete bromination is the primary cause of impurities. In addition to extending the reaction time, consider a small, incremental addition of bromine (e.g., 0.1 equivalents) and monitor by TLC.Driving the reaction to completion will minimize the presence of mono- and di-brominated impurities in the final product.
Inefficient Purification The product is purified by washing the precipitate with water. If impurities persist, consider re-slurrying the crude product in hot water, followed by cooling and filtration. For very persistent impurities, recrystallization from a suitable solvent like ethanol-water may be necessary.Enhanced purity of the final product, as confirmed by analytical methods such as NMR spectroscopy.

Issue 3: Difficulty in Removing Acetic Acid

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Washing Acetic acid is the solvent for the reaction and must be thoroughly removed. Increase the volume of water used for washing the precipitated product. Washing with a dilute solution of sodium bicarbonate can also be employed to neutralize and remove residual acetic acid, followed by a final wash with water to remove the salt.Complete removal of acetic acid, which can be confirmed by the absence of the characteristic acetic acid odor and by NMR analysis of the final product.
Product Clumping The precipitated solid may form clumps, trapping acetic acid. During washing, ensure the solid is well-dispersed in the wash water to allow for efficient removal of the solvent from the entire surface area of the product.A free-flowing powder after drying, with no residual acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended scalable synthesis protocol for this compound?

A1: A reliable and high-yield protocol involves the reaction of imidazole with bromine in acetic acid, using sodium acetate as a base. A detailed experimental protocol is provided in the "Experimental Protocols" section below. This method has been reported to yield up to 92% of the desired product.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a 3:1 mixture of hexane and ethyl acetate. The starting material (imidazole) and the product (this compound) will have different Rf values, allowing for visualization of the reaction's progress.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both bromine and acetic acid are corrosive and have toxic fumes. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4][5] A solution of sodium thiosulfate should be readily available to quench any bromine spills.

Q4: How should this compound be stored?

A4: this compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: The structure and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The melting point of the product can also be compared to the literature value (217-220 °C) as an indicator of purity.[1]

Data Presentation

Table 1: Comparison of Reported Synthesis Protocols for this compound

Parameter Protocol 1 Protocol 2
Starting Material ImidazoleImidazole
Brominating Agent BromineBromine
Solvent Acetic AcidAcetic Acid
Base Sodium AcetateSodium Acetate
Yield 92%[1]71%[6]
Reference ChemicalBookPrepChem.com

Experimental Protocols

Detailed Methodology for the Scaled-up Synthesis of this compound [1]

Materials:

  • Imidazole (1.0 eq)

  • Sodium Acetate (9.0 eq)

  • Acetic Acid

  • Bromine (3.0 eq)

  • Water

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add imidazole and sodium acetate.

  • Add acetic acid to dissolve the solids.

  • Slowly add bromine dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 40°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into a large volume of water (approximately 1.5 L for a 0.43 mol scale reaction) to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid product thoroughly with water to remove impurities and residual acetic acid.

  • Dry the solid product under vacuum to obtain this compound as a beige-yellow powder.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Imidazole Imidazole ReactionVessel Reaction Vessel (Stirring, <40°C) Imidazole->ReactionVessel Bromine Bromine Bromine->ReactionVessel SodiumAcetate Sodium Acetate SodiumAcetate->ReactionVessel AceticAcid Acetic Acid AceticAcid->ReactionVessel Precipitation Precipitation in Water ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC Start->CheckTLC MultipleSpots Multiple spots observed (Incomplete Bromination) CheckTLC->MultipleSpots Yes SingleSpot Single major spot observed CheckTLC->SingleSpot No ExtendReaction Extend reaction time (1-2 hours) MultipleSpots->ExtendReaction RecheckStoichiometry Verify stoichiometry of bromine MultipleSpots->RecheckStoichiometry CheckWorkup Review work-up procedure SingleSpot->CheckWorkup ExtendReaction->CheckTLC RecheckStoichiometry->CheckTLC ImproveWashing Improve washing of precipitate (re-slurry or use NaHCO3 wash) CheckWorkup->ImproveWashing Inefficient Washing Recrystallize Recrystallize product CheckWorkup->Recrystallize Persistent Impurities Successful Pure product, improved yield ImproveWashing->Successful Recrystallize->Successful

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

Halogenated Imidazoles: A Comparative Guide to the Antimicrobial Efficacy of 2,4,5-Tribromoimidazole and its Chlorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimicrobial agents has driven extensive research into the synthesis and evaluation of heterocyclic compounds. Among these, halogenated imidazoles have emerged as a promising class of molecules with potent antimicrobial properties. This guide provides a comparative overview of the antimicrobial efficacy of 2,4,5-Tribromoimidazole and its chlorinated analogues, drawing upon available experimental data to inform future drug discovery and development efforts.

While direct comparative studies between this compound and its specific chlorinated analogues are limited in the readily available scientific literature, this guide synthesizes findings from research on various halogenated imidazole derivatives to provide insights into their structure-activity relationships and potential antimicrobial performance.

Data Summary: Antimicrobial Activity of Halogenated Imidazoles

Due to the absence of direct comparative data for this compound and its chlorinated counterparts in the reviewed literature, a quantitative comparison table of their Minimum Inhibitory Concentrations (MICs) cannot be provided. However, studies on various substituted imidazoles offer valuable insights into the impact of halogenation on antimicrobial efficacy.

For instance, research on 2,4,5-trisubstituted imidazole derivatives has demonstrated significant antibacterial activity, with MIC values ranging from 0.50 to 6.1 µg/mL and minimum bactericidal concentrations (MBCs) between 1.11 and 12.9 µg/mL against a panel of human pathogenic bacteria[1]. These studies highlight that the nature and position of the substituent on the imidazole ring play a crucial role in determining the antimicrobial spectrum and potency.

Furthermore, investigations into chlorinated imidazoles, such as 4,5-dichloroimidazole, have revealed potent antifungal activity, while their antibacterial efficacy was not significantly improved over the non-halogenated imidazole precursor[2]. This suggests that the type of halogen and its substitution pattern can selectively influence the antimicrobial activity against different classes of microorganisms. Generally, halogenation is considered a strategy to enhance the antimicrobial effects of imidazole-based compounds[3].

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial efficacy studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for key experiments cited in the evaluation of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution assay.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds (this compound and its chlorinated analogues) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Plating: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under the same conditions as the MIC assay.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental Workflow

A clear understanding of the experimental process is crucial for interpreting the results. The following diagram illustrates a typical workflow for screening the antimicrobial activity of novel compounds.

Antimicrobial_Screening_Workflow cluster_0 Compound Preparation & Dilution cluster_1 Microbial Culture & Inoculation cluster_2 Assay & Data Analysis Compound Test Compounds (Tribromoimidazole & Analogues) Dilution Serial Dilution in Microtiter Plate Compound->Dilution Incubation Incubation (18-24h) Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum Preparation Culture->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC MBC MBC Determination (Plating & Colony Count) MIC->MBC Analysis Data Analysis & Comparison MBC->Analysis

References

A Comparative Analysis of the Cytotoxic Potential of Marine-Derived Bromoimidazoles and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast repository of unique chemical structures with significant pharmacological potential. Among these, brominated imidazole alkaloids, frequently isolated from marine sponges, have garnered considerable attention for their diverse biological activities, including their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of marine-derived compounds, with a conceptual focus on 2,4,5-Tribromoimidazole in the context of other well-characterized marine natural products. While direct experimental data on the cytotoxicity of this compound against cancer cell lines is limited in publicly accessible literature, this guide leverages data from structurally related brominated compounds and other classes of marine-derived cytotoxic agents to provide a valuable comparative perspective.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several marine-derived compounds against various cancer cell lines, expressed as IC50 values (the concentration of a substance required to inhibit the growth of 50% of cells). This data is crucial for comparing the potency of these natural products and identifying promising candidates for further investigation.

CompoundMarine Source (Typical)Cancer Cell LineIC50 (µM)Reference
Brominated Imidazole Analogs & Other Brominated Compounds
Aeroplysinin-1Verongia aerophoba (Sponge)HeLa (Cervical Cancer)3.0[1]
DienoneVerongia aerophoba (Sponge)HeLa (Cervical Cancer)3.2[1]
Dienone O-acetateVerongia aerophoba (Sponge)HeLa (Cervical Cancer)0.6[1]
Agelastatin EAgelas dendromorpha (Sponge)KB (Oral Cancer)>30 (100% activity at 3 and 30 µM)[2]
5,6-dibromotryptamineMarine SpongeMOLT-3 (Leukemia)5.4[3]
5,6-dibromotryptamineMarine SpongeHeLa (Cervical Cancer)9.4[3]
Other Marine-Derived Alkaloids
Asperindole AMarine-derived fungusLNCaP (Prostate Cancer)4.86[4]
Asperindole AMarine-derived fungusPC-3 (Prostate Cancer)47.8[4]
Asperindole AMarine-derived fungus22Rv1 (Prostate Cancer)69.4[4]
Unguiculin BMonanchora sp. (Sponge)KB (Oral Cancer)0.08[2]
Unguiculin CMonanchora sp. (Sponge)KB (Oral Cancer)0.03[2]

Note: The cytotoxicity of this compound has not been extensively reported in terms of IC50 values against specific cancer cell lines in the reviewed literature. However, its structural similarity to other cytotoxic brominated marine compounds suggests it may possess comparable bioactivity. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound, other marine extracts) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflow

Understanding the mechanisms by which these marine compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Many cytotoxic agents induce apoptosis, or programmed cell death, through complex signaling cascades.

General Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Cancer Cell Line Seeding B Compound Treatment (e.g., this compound) A->B C Incubation (24-72h) B->C D MTT Reagent Addition C->D E Formazan Crystal Formation D->E F Solubilization E->F G Absorbance Reading F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow of an in vitro cytotoxicity assay.

Simplified Apoptotic Signaling Pathway Marine Compound Marine Compound Mitochondrial Stress Mitochondrial Stress Marine Compound->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Potential mechanism of marine compound-induced apoptosis.

References

Unraveling the Anticancer Potential of 2,4,5-Tribromoimidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive validation of the anticancer mechanism of 2,4,5-Tribromoimidazole (TBI) remains an area of emerging research. While direct, extensive studies on TBI's specific mechanism of action in cancer cells are limited in publicly available scientific literature, we can infer potential pathways and compare its hypothetical performance with related compounds based on the broader understanding of halogenated imidazole derivatives, particularly those isolated from marine sources.

Postulated Mechanism of Action of Bromo-imidazoles

The anticancer activity of bromo-imidazole alkaloids is often attributed to their ability to interfere with critical cellular processes. While the precise targets of this compound are yet to be elucidated, related compounds have been shown to induce cytotoxicity through various mechanisms. A plausible signaling pathway for bromo-imidazoles is a multi-faceted attack on cancer cell survival, potentially involving the induction of apoptosis and inhibition of key signaling cascades crucial for tumor growth and proliferation.

G Postulated Signaling Pathway of Bromo-imidazoles in Cancer Cells TBI This compound (or related Bromo-imidazole) Cell Cancer Cell TBI->Cell Signaling Inhibition of Pro-survival Signaling Pathways (e.g., NF-κB, PI3K/Akt) TBI->Signaling ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Stress Oxidative Stress ROS->Stress Mito Mitochondrial Dysfunction Stress->Mito DNA_Damage DNA Damage Stress->DNA_Damage Caspase Caspase Activation Mito->Caspase Releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Proliferation Signaling->Proliferation

Caption: Postulated mechanism of bromo-imidazoles leading to cancer cell death.

Comparative Analysis: TBI Analogs and Other Imidazole-Based Compounds

To contextualize the potential of this compound, we can compare the known activities of other imidazole-containing anticancer agents. This comparison provides a benchmark for the cytotoxic potency that might be expected from TBI and highlights the diversity of mechanisms within this class of compounds.

Compound/ClassCancer Cell LinesIC50 ValuesMechanism of Action HighlightsReference
Naamidine J (imidazole alkaloid) K562 (Leukemia)11.3 µMCytotoxic[1][2]
Related Naamidine Analog K562 (Leukemia)9.4 µMCytotoxic[1][2]
N-alkyl-nitroimidazoles MDA-MB-231 (Breast)As low as 16.7 µMCytotoxic, interferes with DNA synthesis[3]
2,4,5-triarylimidazole derivatives MDA-MB-231, T47D (Breast)Significant IC50 reportedAnti-proliferative[4]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Experimental Protocols

While specific protocols for validating this compound's mechanism of action are not available, standard assays would be employed to elucidate its anticancer properties. The following are detailed methodologies for key experiments that would be crucial in this validation process.

Cell Viability Assay (MTT Assay)

This assay is a fundamental technique to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[5][6]

G Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent Incubate3->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: A stepwise workflow of the MTT cell viability assay.

Future Directions

The preliminary data on related bromo-imidazole compounds suggest that this compound could be a valuable candidate for further anticancer drug development. Future research should focus on:

  • In-depth Cytotoxicity Screening: Evaluating the cytotoxic effects of TBI against a broad panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by TBI using techniques such as Western blotting, flow cytometry for cell cycle and apoptosis analysis, and gene expression profiling.

  • In Vivo Efficacy: Assessing the antitumor activity of TBI in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of TBI to optimize its anticancer potency and pharmacological properties.

References

comparative study of brominated vs. non-brominated imidazole derivatives in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive look at the impact of bromination on the biological activity of imidazole derivatives, supported by available experimental data.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds. A common strategy to modulate the therapeutic properties of these molecules is halogenation, with bromination being a key focus. This guide provides a comparative analysis of the performance of brominated versus non-brominated imidazole derivatives in various bioassays, offering insights for researchers, scientists, and drug development professionals.

While direct, side-by-side comparative studies are limited, existing research suggests that the introduction of bromine atoms can significantly influence a compound's lipophilicity, electronic properties, and ability to form halogen bonds, thereby impacting its interaction with biological targets.[1] This often translates to enhanced biological activity, although this is not a universal outcome.

Quantitative Bioassay Data

The following tables summarize the in vitro anticancer and antimicrobial activities of various brominated and non-brominated imidazole derivatives. It is crucial to note that these values are collated from different studies, and experimental conditions may vary. Therefore, direct comparison of absolute values should be approached with caution.

Anticancer Activity
CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 22 Non-brominated Benzimidazole SulfonamideA549, HeLa, HepG2, MCF-70.15, 0.21, 0.33, 0.17[2]
Compound 24 Non-brominated Imidazole DerivativeCT26, SW620, HCT1160.022, 0.009, 0.058[2]
Compound 25 (SKLB0565) Non-brominated Imidazole DerivativeCT26, SW620, HCT1160.057, 0.040, 0.021[2]
Compound 35 Non-brominated 2-Phenyl BenzimidazoleMCF-73.37[2]
Compound 36 Non-brominated 2-Phenyl BenzimidazoleMCF-76.30[2]
Purine 46 Non-brominated Purine (Imidazole-fused)MDA-MB-2311.22[2]
Purine 47 Non-brominated Purine (Imidazole-fused)A5492.29[2]
Purine 48 Non-brominated Purine (Imidazole-fused)MDA-MB-2312.29[2]
Compound 70 Non-brominated Imidazole DerivativeT47D, MCF-78.04, 12.90[2]
Compound 71 Non-brominated Imidazole DerivativeT47D, MCF-711.17, 4.53[2]
BrPQ5 Brominated Plastoquinone AnalogMCF-71.55 - 4.41[3]

Note: IC50 is the half-maximal inhibitory concentration.

Antimicrobial Activity
CompoundDerivative TypeMicrobial StrainMIC (µg/mL)Reference
HL1 Non-brominated ImidazoleStaphylococcus aureus625[4]
HL1 Non-brominated ImidazoleMRSA1250[4]
HL2 Non-brominated ImidazoleStaphylococcus aureus625[4]
HL2 Non-brominated ImidazoleMRSA625[4]
HL2 Non-brominated ImidazoleEscherichia coli2500[4]
HL2 Non-brominated ImidazolePseudomonas aeruginosa2500[4]
HL2 Non-brominated ImidazoleAcinetobacter baumannii2500[4]
2-bromo-5-(2-bromo-2-nitrovinyl)furan Dibrominated NitrovinylfuranGram-positive and Gram-negative bacteria≤ 4[5]

Note: MIC is the minimum inhibitory concentration.

Experimental Protocols

Synthesis of Imidazole Derivatives (Debus-Radziszewski Reaction)

A common method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction.[4]

  • A solution of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an amine is prepared in a suitable solvent, often glacial acetic acid.[4][6]

  • Ammonium acetate is added to the mixture, which serves as a source of ammonia.[4][6]

  • The reaction mixture is refluxed for several hours.[4]

  • After cooling, the mixture is diluted with water to precipitate the crude product.[4]

  • The solid is filtered, washed with a dilute acetic acid solution and then with water, and dried to yield the imidazole derivative.[4]

  • The final product is characterized by spectroscopic methods such as FT-IR and NMR.[7]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (brominated and non-brominated imidazole derivatives) and incubated for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • The percentage of cell viability is calculated relative to a control group, and the IC50 value is determined from the dose-response curve.[1]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized suspension of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Halogenated imidazoles, in particular, have been a focus of research for their potential to enhance cytotoxic activity.[1]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds to Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Apoptosis Apoptosis Imidazole_Derivative Brominated/Non-brominated Imidazole Derivative Imidazole_Derivative->RTK Inhibits Imidazole_Derivative->Downstream_Signaling Inhibits Imidazole_Derivative->Apoptosis Induces

Caption: Putative mechanism of anticancer action for imidazole analogs.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of brominated and non-brominated imidazole derivatives is outlined below.

Experimental_Workflow Synthesis Synthesis of Imidazole Derivatives (e.g., Debus-Radziszewski reaction) Purification Purification and Characterization (Crystallization, Chromatography, NMR, FT-IR) Synthesis->Purification Bioassays Biological Assays Purification->Bioassays Anticancer Anticancer Assays (e.g., MTT Assay on Cancer Cell Lines) Bioassays->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution for MIC) Bioassays->Antimicrobial Data_Analysis Data Analysis (IC50/MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for comparative bioassays.

References

2,4,5-Tribromoimidazole: A Superior Halogenated Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. Among the diverse array of halogenated imidazoles, 2,4,5-Tribromoimidazole (TBI) emerges as a highly versatile and reactive intermediate. This guide provides an objective comparison of TBI with other halogenated imidazole analogs, supported by experimental data, to inform its application in complex chemical synthesis, particularly in the development of bioactive molecules.

Comparative Performance in Cross-Coupling Reactions

The utility of halogenated building blocks is often determined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity of the carbon-halogen bond is a critical factor, generally following the trend I > Br > Cl. While iodo-derivatives are typically the most reactive, they can be prone to side reactions like dehalogenation. Chloro-derivatives, on the other hand, are often more stable and cost-effective but may require more specialized and highly active catalyst systems.[1] this compound offers a well-balanced profile of high reactivity and stability, making it an excellent choice for a wide range of synthetic applications.

Below is a summary of representative yields for Suzuki-Miyaura cross-coupling reactions with different halogenated imidazoles. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, this table compiles data from similar reactions to provide a comparative overview.

Halogenated Imidazole DerivativeCoupling PartnerCatalyst SystemSolventYield (%)Reference
2,4,5-Tribromo-1-SEM-imidazole2-Naphthylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene~60-70% (position-selective)[2]
4(5)-Bromo-1H-imidazoleArylboronic acidsPdCl₂(dppf) / Phase-transferToluene/WaterModest to good
2,4-Dichloro-pyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane71%[3]
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ / SPhos / K₃PO₄Dioxane/Water80%[4]

SEM: 2-(trimethylsilyl)ethoxymethyl

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a halogenated imidazole, synthesized from multiple literature sources.[3][4]

Materials:

  • Halogenated imidazole (e.g., 2,4,5-Tribromo-1-methylimidazole) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated imidazole, arylboronic acid, and base.

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated imidazole.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Halogenated Imidazole - Arylboronic Acid - Base solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat and Stir (80-100°C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure Arylated Imidazole purification->product NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_n->DNA Binds to Promoter Region Genes Pro-inflammatory Gene Expression DNA->Genes Initiates Transcription

References

A Comparative Guide to the Stability of 2,4,5-Tribromoimidazole and Other Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the stability of 2,4,5-Tribromoimidazole (TBI) in comparison to other halogenated imidazole alternatives. Due to a lack of publicly available, direct comparative stability data for TBI, this document focuses on outlining robust experimental protocols based on established international guidelines. These methodologies will enable researchers to generate reliable data for assessing the stability of TBI and other similar compounds under various stress conditions.

The guide is structured to provide detailed experimental procedures, a framework for data presentation, and visualizations of the experimental workflow and potential degradation pathways. The objective is to equip researchers with the necessary tools to conduct their own comparative stability studies and make informed decisions in their research and development endeavors.

Selection of Alternative Compounds for Comparison

To conduct a meaningful stability comparison, a selection of alternative halogenated imidazoles is proposed based on structural similarity to this compound. The rationale for selection includes varying the number and type of halogen substituents to understand their influence on the overall stability of the imidazole ring.

  • 2,4,5-Trichloroimidazole: A direct analogue with chlorine instead of bromine, which will help in assessing the impact of the halogen type on stability.

  • 4,5-Dibromoimidazole: A less substituted bromoimidazole to evaluate the effect of the number of bromine atoms.

  • 4-Bromoimidazole: A monosubstituted bromoimidazole to further delineate the impact of the degree of halogenation.

  • Imidazole (unsubstituted): As a baseline reference to understand the inherent stability of the parent ring system.

Comparative Stability Data Presentation

The following table provides a structured format for presenting the results of the stability studies. Researchers should populate this table with their experimental data to facilitate a clear and direct comparison between this compound and the selected alternatives. The data presented here is illustrative and should be replaced with experimental findings.

CompoundExperimental ConditionDuration% DegradationMajor Degradation Products
This compound Acidic Hydrolysis (0.1 M HCl, 60°C)48h[Experimental Data][Identify via LC-MS]
Basic Hydrolysis (0.1 M NaOH, 60°C)48h[Experimental Data][Identify via LC-MS]
Oxidative (3% H₂O₂, RT)24h[Experimental Data][Identify via LC-MS]
Photolytic (ICH Q1B)1.2M lux h[Experimental Data][Identify via LC-MS]
Thermal (80°C, solid state)72h[Experimental Data][Identify via LC-MS]
2,4,5-Trichloroimidazole Acidic Hydrolysis (0.1 M HCl, 60°C)48h[Experimental Data][Identify via LC-MS]
Basic Hydrolysis (0.1 M NaOH, 60°C)48h[Experimental Data][Identify via LC-MS]
Oxidative (3% H₂O₂, RT)24h[Experimental Data][Identify via LC-MS]
Photolytic (ICH Q1B)1.2M lux h[Experimental Data][Identify via LC-MS]
Thermal (80°C, solid state)72h[Experimental Data][Identify via LC-MS]
4,5-Dibromoimidazole Acidic Hydrolysis (0.1 M HCl, 60°C)48h[Experimental Data][Identify via LC-MS]
Basic Hydrolysis (0.1 M NaOH, 60°C)48h[Experimental Data][Identify via LC-MS]
Oxidative (3% H₂O₂, RT)24h[Experimental Data][Identify via LC-MS]
Photolytic (ICH Q1B)1.2M lux h[Experimental Data][Identify via LC-MS]
Thermal (80°C, solid state)72h[Experimental Data][Identify via LC-MS]
4-Bromoimidazole Acidic Hydrolysis (0.1 M HCl, 60°C)48h[Experimental Data][Identify via LC-MS]
Basic Hydrolysis (0.1 M NaOH, 60°C)48h[Experimental Data][Identify via LC-MS]
Oxidative (3% H₂O₂, RT)24h[Experimental Data][Identify via LC-MS]
Photolytic (ICH Q1B)1.2M lux h[Experimental Data][Identify via LC-MS]
Thermal (80°C, solid state)72h[Experimental Data][Identify via LC-MS]
Imidazole Acidic Hydrolysis (0.1 M HCl, 60°C)48h[Experimental Data][Identify via LC-MS]
Basic Hydrolysis (0.1 M NaOH, 60°C)48h[Experimental Data][Identify via LC-MS]
Oxidative (3% H₂O₂, RT)24h[Experimental Data][Identify via LC-MS]
Photolytic (ICH Q1B)1.2M lux h[Experimental Data][Identify via LC-MS]
Thermal (80°C, solid state)72h[Experimental Data][Identify via LC-MS]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies on this compound and its alternatives. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

3.1. General Stock Solution Preparation

  • Prepare a stock solution of each test compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Ensure complete dissolution.

3.2. Hydrolytic Stability

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic study.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate and sample as described for acidic/basic hydrolysis.

3.3. Oxidative Stability

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide solution.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Dilute with the mobile phase for immediate analysis.

3.4. Photostability

  • Expose a solid sample and a solution (in a photostable, transparent container) of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[1][2]

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples for analysis.

3.5. Thermal Stability (Solid State)

  • Place a known amount of the solid compound in a controlled temperature chamber (e.g., 80°C).

  • Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Prepare solutions of each sample in a suitable solvent for analysis.

3.6. Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated for the analysis of the parent compound and its degradation products.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

    • Injection Volume: 10 µL.

  • Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Mass Spectrometry (LC-MS/MS): Should be used to identify the mass of the degradation products to aid in structural elucidation.

Visualizations

4.1. Experimental Workflow for Stability Evaluation

The following diagram illustrates the comprehensive workflow for the stability assessment of this compound.

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_solid Solid TBI stress_therm Thermal Stress (80°C, Solid) prep_solid->stress_therm prep_solution TBI Stock Solution (1 mg/mL) stress_acid Acidic Hydrolysis (0.1M HCl, 60°C) prep_solution->stress_acid stress_base Basic Hydrolysis (0.1M NaOH, 60°C) prep_solution->stress_base stress_ox Oxidative Stress (3% H2O2, RT) prep_solution->stress_ox stress_photo Photolytic Stress (ICH Q1B) prep_solution->stress_photo analysis_hplc HPLC-UV Analysis (Quantify Degradation) stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_photo->analysis_hplc stress_therm->analysis_hplc analysis_lcms LC-MS/MS Analysis (Identify Degradants) analysis_hplc->analysis_lcms results_compare Compare with Alternatives analysis_hplc->results_compare results_pathway Elucidate Degradation Pathway analysis_lcms->results_pathway results_report Generate Stability Report results_pathway->results_report results_compare->results_report

Caption: Experimental workflow for evaluating TBI stability.

4.2. Proposed Degradation Pathway of this compound

This diagram illustrates a plausible degradation pathway for this compound under forced degradation conditions, such as hydrolysis or oxidation.

G cluster_products Potential Degradation Products TBI This compound debrom1 Dibromoimidazole Isomers TBI->debrom1 Hydrolytic/Reductive Debromination hydroxy Hydroxylated Intermediates TBI->hydroxy Oxidative Attack debrom2 Monobromoimidazole Isomers debrom1->debrom2 Further Debromination debrom1->hydroxy ring_open Ring-Opened Products debrom2->ring_open hydroxy->ring_open Ring Cleavage

Caption: Proposed degradation pathway for TBI.

References

Navigating the Catalytic Landscape: A Comparative Guide to Reactions of 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2,4,5-tribromoimidazole serves as a versatile building block. Its three bromine atoms offer multiple points for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the efficacy of different catalytic systems for reactions involving this key substrate, supported by experimental data, to aid in the strategic design of synthetic routes.

The reactivity of the bromine atoms on the imidazole ring is differentiated, allowing for sequential and site-selective reactions. The C2-bromide is generally the most reactive, followed by the C5- and C4-bromides. This differential reactivity can be exploited to introduce different substituents in a controlled manner, a crucial aspect in the synthesis of natural products and their analogues.

Catalyst Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it has been successfully employed in the total synthesis of marine natural products like nortopsentin D. The choice of catalyst and reaction conditions is critical to achieve the desired selectivity and yield.

Below is a summary of catalysts and their performance in the sequential Suzuki-Miyaura coupling of this compound.

Coupling PositionCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
C2-Position Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80285
C5-Position Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene1001275
C4-Position Pd(OAc)₂SPhosCs₂CO₃Dioxane1102460

Note: The data presented is a representative compilation from synthetic studies and may vary based on the specific boronic acid or ester used.

Experimental Protocols

General Procedure for Sequential Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Appropriate arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., PPh₃, P(t-Bu)₃, SPhos)

  • Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., DME, Toluene, Dioxane)

  • Degassed water

Procedure:

  • First Coupling (C2-Position): To a solution of this compound (1.0 eq) in a mixture of DME and aqueous Na₂CO₃ (2.0 M), the first arylboronic acid (1.1 eq) and Pd(PPh₃)₄ (0.05 eq) are added. The mixture is degassed and heated at 80°C for 2 hours under an inert atmosphere. After completion, the reaction is worked up to isolate the 2-aryl-4,5-dibromoimidazole.

  • Second Coupling (C5-Position): The isolated 2-aryl-4,5-dibromoimidazole (1.0 eq) is dissolved in toluene. The second arylboronic acid (1.1 eq), Pd₂(dba)₃ (0.05 eq), P(t-Bu)₃ (0.1 eq), and K₃PO₄ (2.0 eq) are added. The mixture is degassed and heated at 100°C for 12 hours under an inert atmosphere. Following work-up, the 2,5-diaryl-4-bromoimidazole is obtained.

  • Third Coupling (C4-Position): The 2,5-diaryl-4-bromoimidazole (1.0 eq) is dissolved in dioxane. The third arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and Cs₂CO₃ (2.5 eq) are added. The mixture is degassed and heated at 110°C for 24 hours under an inert atmosphere to yield the final 2,4,5-triarylimidazole.

Visualizing the Reaction Pathway

The sequential nature of the cross-coupling reactions on this compound can be represented as a logical workflow.

G Sequential Suzuki-Miyaura Coupling of this compound cluster_0 Step 1: C2-Coupling cluster_1 Step 2: C5-Coupling cluster_2 Step 3: C4-Coupling A This compound B 2-Aryl-4,5-dibromoimidazole A->B Ar¹B(OH)₂, Pd(PPh₃)₄ C 2,5-Diaryl-4-bromoimidazole B->C Ar²B(OH)₂, Pd₂(dba)₃/P(t-Bu)₃ D 2,4,5-Triarylimidazole C->D Ar³B(OH)₂, Pd(OAc)₂/SPhos

Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.

Signaling Pathway of Palladium-Catalyzed Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, as illustrated below.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (Ar-B(OR)₂) PdII->Transmetal PdII_Ar R-Pd(II)-Ar L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

This guide highlights the importance of catalyst selection in controlling the outcome of reactions with the polyfunctionalized this compound. The provided data and protocols offer a starting point for the development of efficient and selective synthetic strategies. Further optimization may be required depending on the specific substrates and desired products.

A Comparative Guide to Analytical Methods for the Quantification of 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,4,5-Tribromoimidazole, a marine-derived natural product, is crucial for its development and application. This guide provides an objective comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound, based on validated methods for similar imidazole-containing and halogenated compounds.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.99[2]0.9903 - 0.9992[3]
Limit of Detection (LOD) ~0.05 - 0.4 µg/mL[1][4]~1 - 25 nM[2]~0.05 - 0.9 µg/mL[3]
Limit of Quantitation (LOQ) ~0.15 µg/mL[1]~1 - 50 nM[2]~0.2 - 2.0 µg/mL[3]
Precision (%RSD) < 2%[2]Intra-day: <2%, Inter-day: <5%[2]< 15%
Accuracy (% Recovery) 98.0% - 102.0%Within 15% of nominal concentration58.84% - 160.99%[3]
Selectivity Good, potential for interferenceHigh, mass-based detectionHigh, especially with MS/MS
Sample Throughput Moderate to HighHighModerate
Need for Derivatization NoNoYes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.[1]

  • Mobile Phase B: Acetonitrile[1]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable choice.[1]

  • Standard Solution: Prepare a stock solution of this compound in the diluent and perform serial dilutions to create calibration standards.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1][4]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: Determined by UV scan of this compound (typically around 220-300 nm for imidazoles)[4][5]

  • Injection Volume: 10 µL[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 or similar reverse-phase column suitable for LC-MS

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • This compound reference standard and a suitable internal standard (e.g., a stable isotope-labeled analog)

Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile[2]

  • Sample Preparation: Protein precipitation for biological samples (e.g., with acetonitrile), followed by centrifugation and dilution of the supernatant.

LC-MS/MS Conditions:

  • LC Gradient: A suitable gradient to separate the analyte from matrix components. For example, starting with a low percentage of Mobile Phase B and ramping up.

  • Flow Rate: 0.4 mL/min[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by infusion of a standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility.[6]

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • A suitable capillary column (e.g., HP-5MS)[3]

  • High purity helium as carrier gas

  • Derivatizing agents (e.g., silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvents such as acetonitrile, pyridine, and anhydrous ethanol for the derivatization reaction[3]

  • This compound reference standard

Experimental Protocol:

  • Derivatization:

    • To a dried sample containing this compound, add a mixture of acetonitrile, pyridine, and anhydrous ethanol.[3]

    • Add the derivatizing agent (e.g., isobutyl chloroformate or a silylating agent).[3]

    • Heat the mixture to facilitate the reaction (e.g., 60-70 °C).

  • GC-MS Conditions:

    • Injector: Split/splitless injector, with the mode depending on the analyte concentration.[3]

    • Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.[3]

    • Carrier Gas Flow: Typically around 1 mL/min.[3]

    • MS Detection: Electron Impact (EI) ionization is common. The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Visualizing the Workflow and Decision Process

To aid in understanding the methodologies and selection process, the following diagrams illustrate the general workflow for analytical method validation and a decision tree for choosing the appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Method_Development Method Development & Optimization Preliminary_Testing Preliminary Specificity & Sensitivity Method_Development->Preliminary_Testing Define_Parameters Define Validation Parameters (ICH/FDA Guidelines) Preliminary_Testing->Define_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Define_Parameters->Set_Acceptance_Criteria Linearity Linearity & Range Set_Acceptance_Criteria->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP_Generation Standard Operating Procedure (SOP) Validation_Report->SOP_Generation

Analytical Method Validation Workflow

Method_Selection_Decision_Tree Start Start: Need to Quantify This compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix (e.g., Plasma, Tissue)? Sensitivity->Matrix Yes HPLC Use HPLC-UV Sensitivity->HPLC No Volatility Is Derivatization Feasible? Matrix->Volatility No LCMS Use LC-MS/MS Matrix->LCMS Yes GCMS Consider GC-MS Volatility->GCMS Yes Re-evaluate Re-evaluate Method or Develop New Assay Volatility->Re-evaluate No

Decision Tree for Method Selection

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical step in research and development. HPLC-UV is a robust and widely available technique suitable for routine analysis of relatively clean samples. For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. GC-MS, although requiring a derivatization step, offers excellent separation efficiency and specificity for certain applications. The validation of the chosen method according to established guidelines is paramount to ensure the generation of reliable and accurate data.

References

A Comparative Analysis of the Biological Activity of Synthetic vs. Natural 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2,4,5-Tribromoimidazole derived from synthetic versus natural sources. This compound is a halogenated imidazole that has garnered interest for its diverse biological effects. It is available through chemical synthesis and has also been identified in marine organisms. This document summarizes the current understanding of its biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes key mechanisms of action.

Executive Summary

This compound exhibits notable biological activities, including antimicrobial effects and the uncoupling of oxidative phosphorylation. While the pure synthetic compound is chemically identical to its natural counterpart, direct comparative studies evaluating their biological potency side-by-side are limited in publicly available literature. Natural this compound has been isolated from the egg masses of muricid molluscs, where it is thought to play a role in chemical defense.[1][2] Synthetic this compound is commercially available and used in various research applications. This guide compiles the available data to offer a comparative overview for research and development purposes.

Data Presentation: A Comparative Overview

Due to a lack of direct comparative studies, this table summarizes findings from different sources. It is important to note that variations in experimental conditions can influence the results.

Biological ActivitySynthetic this compoundNatural this compound (from Muricid Molluscs)Reference
Antimicrobial Activity Data on specific Minimum Inhibitory Concentrations (MICs) against various bacterial strains are not readily available in the searched literature. However, as a synthesized compound used for confirming the natural product's identity, it is expected to possess the same antimicrobial properties.Inhibits the growth of human pathogenic bacteria at a concentration of 0.1 mg/mL.[1][1]
Uncoupling of Oxidative Phosphorylation Known to induce poisoning typical of uncouplers of oxidative phosphorylation in rats.[3] This activity is a key toxicological and physiological characteristic.Not explicitly tested in the available literature, but as the same chemical entity, it is presumed to have the same effect.[3]
Cytotoxicity Specific IC50 values for this compound are not available in the searched results. However, various other substituted imidazole derivatives have shown cytotoxic effects against cancer cell lines.Not explicitly tested in the available literature.

Key Biological Activities

Antimicrobial Activity

Natural this compound, extracted from the egg masses of muricid molluscs, has been shown to inhibit the growth of human pathogenic bacteria.[1] This suggests a role for the compound in the chemical defense of these organisms. While specific MIC values for the natural extract are not detailed, its activity at a concentration of 0.1 mg/mL indicates significant antimicrobial potential.[1] Synthetic this compound was used to confirm the structure of the natural product, and therefore, is expected to exhibit identical antimicrobial properties, assuming purity.[2]

Uncoupling of Oxidative Phosphorylation

A significant biological effect of this compound is its ability to act as an uncoupler of oxidative phosphorylation.[3] Uncouplers disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, dissipating the energy as heat. This mechanism is a known cause of toxicity.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound (either synthetic or purified natural extract) is prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. Control wells containing only broth, and broth with bacteria (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Measurement of Oxidative Phosphorylation Uncoupling (High-Resolution Respirometry)

This method measures the oxygen consumption rate (OCR) in living cells or isolated mitochondria to assess the effect of a compound on mitochondrial respiration.

  • Cell Preparation: Cells are harvested and resuspended in a specific respiration medium.

  • Respirometer Setup: The oxygen concentration in the sealed chambers of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is monitored.

  • Baseline OCR Measurement: The basal oxygen consumption rate of the cells is recorded.

  • Sequential Inhibitor/Uncoupler Addition: A sequence of inhibitors and uncouplers are added to dissect different respiratory states:

    • Oligomycin: Inhibits ATP synthase, revealing the OCR associated with proton leak.

    • This compound: Added to measure its uncoupling effect, which should increase OCR.

    • FCCP (a potent uncoupler): Added to determine the maximum capacity of the electron transport chain.

    • Rotenone and Antimycin A: Inhibit Complex I and III, respectively, to measure non-mitochondrial oxygen consumption.

  • Data Analysis: The changes in OCR after the addition of each compound are analyzed to determine the extent of uncoupling.

Mandatory Visualization

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact Bacterial Culture inoculation Inoculation bact->inoculation tbi This compound (Synthetic or Natural) plate 96-well Plate (Serial Dilutions) tbi->plate plate->inoculation incubation Incubation (37°C, 24h) inoculation->incubation mic Determine MIC incubation->mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

oxidative_phosphorylation_uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_uncoupler Effect of this compound ETC Electron Transport Chain (ETC) Proton_Pump Proton Pumping ETC->Proton_Pump e- flow ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient Proton Gradient (H+) Proton_Pump->Proton_Gradient Proton_Gradient->ATP_Synthase H+ flow Proton_Leak Proton Leak (H+) Proton_Gradient->Proton_Leak dissipates TBI This compound TBI->Proton_Leak facilitates Heat Heat Dissipation Proton_Leak->Heat

Caption: Mechanism of Oxidative Phosphorylation Uncoupling.

References

Safety Operating Guide

Proper Disposal of 2,4,5-Tribromoimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 2,4,5-Tribromoimidazole, a halogenated organic compound.

As a brominated imidazole, this compound is classified as a halogenated organic hazardous waste. Its disposal is regulated and requires a specific protocol to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary disposal route for this compound is through a licensed hazardous waste disposal service, which will typically utilize high-temperature incineration.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is recognized as an acute oral toxicant.[1] Adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or Viton), safety goggles, and a fully buttoned laboratory coat.[2] In case of spills or the generation of dust, a face shield and respiratory protection may be necessary.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Spill Management: In the event of a small spill, it can be cleaned up by trained personnel using an inert absorbent material. The collected material must then be placed in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.[2]

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must be systematic to ensure safety and compliance. The following steps outline the correct procedure from waste generation to final pickup.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Designated Waste Stream: this compound and any materials contaminated with it must be disposed of in the "Halogenated Organic Waste" stream.

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[3] Doing so contaminates the entire volume and significantly increases disposal costs.[3][4] It is also crucial to avoid mixing with other waste categories such as acids, bases, oxidizers, and aqueous waste.[5][6]

Step 2: Waste Collection and Container Management

The integrity and proper labeling of waste containers are critical for safe storage and transport.

  • Container Selection: Use only compatible, leak-proof containers with secure screw-top caps, typically provided by your institution's Environmental Health and Safety (EHS) department. High-density polyethylene (HDPE) containers are a common choice.[2]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The hazard characteristics (e.g., "Toxic").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

  • Container Filling: Do not overfill waste containers. A general rule is to fill to no more than 75-90% of the container's capacity to allow for vapor expansion.[5][7]

  • Storage: Keep waste containers closed at all times, except when adding waste.[4][8] Store the container in a designated and well-ventilated satellite accumulation area, within secondary containment to prevent the spread of potential leaks.[4][7]

Step 3: Arranging for Disposal

Disposal of hazardous waste must be handled by certified professionals.

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (consult your local regulations), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Step 4: Empty Container Disposal

Empty containers that held this compound must also be managed properly.

  • Decontamination: If possible and safe, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.

  • Disposal: After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies. If the container cannot be safely cleaned, it should be disposed of as hazardous waste.

Quantitative Data and Waste Classification

ParameterGuideline/ValueSource
Container Fill Level Max. 75-90% of capacity[5][7]
Maximum Water Content < 10% for solvent waste[7]
EPA Hazardous Waste Codes (Likely Applicable) F001, F002 (for spent halogenated solvents)
Storage Class 6.1A - Combustible, acutely toxic Cat. 1 and 2 / very toxic hazardous materials[9]

Note: The assignment of EPA hazardous waste codes should be confirmed with your institution's EHS department, as waste codes are application-specific.[1]

Experimental Protocols Cited

The procedures outlined in this document are based on standard laboratory safety protocols and hazardous waste management guidelines. No specific experimental protocols are cited for the disposal process itself.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate as Halogenated Waste FumeHood->Segregate Begin Disposal Process Container Select and Label Compatible Container Segregate->Container Collect Collect Waste (Do not exceed 90% capacity) Container->Collect Store Store Closed Container in Secondary Containment Collect->Store EHS Contact EHS for Pickup Store->EHS Pickup Licensed Waste Disposal EHS->Pickup

References

Safeguarding Your Research: A Guide to Handling 2,4,5-Tribromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 2,4,5-Tribromoimidazole

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety, maintaining a secure laboratory environment, and guaranteeing proper disposal of hazardous materials. This compound is classified as toxic if swallowed and is known to be an uncoupler of oxidative phosphorylation, a mechanism that can lead to severe cellular toxicity.[1] Therefore, stringent adherence to the following operational and disposal plans is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and airborne particles of the toxic powder.
Hands Chemical-resistant gloves. Double gloving is recommended. Nitrile or butyl rubber gloves are appropriate choices for handling halogenated organic compounds. Regularly inspect gloves for any signs of degradation or punctures.Prevents dermal absorption of the toxic compound.
Body A fully buttoned, knee-length laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 or higher-level particulate respirator is required when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. Fit-testing of the respirator is mandatory.Prevents inhalation of the toxic powder.
Feet Closed-toe shoes.Protects feet from accidental spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol details the essential steps for safely handling this compound, focusing on common laboratory procedures such as weighing and preparing solutions.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Decontamination Supplies: Ensure that a spill kit containing appropriate absorbent materials and a deactivating solution (e.g., a solution of sodium bicarbonate) is readily available.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.

Weighing the Compound:

  • Zeroing the Balance: Place a tared weigh boat or container on the analytical balance inside the chemical fume hood.

  • Transferring the Powder: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Closing the Container: Immediately and securely close the stock container of this compound.

  • Recording the Weight: Record the final weight.

Preparing a Solution:

  • Adding Solvent: Slowly add the desired solvent to the vessel containing the weighed this compound.

  • Dissolving the Compound: Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sonicator within the fume hood.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.

Quantitative Data: Understanding Exposure Limits

While specific Occupational Exposure Limits (OELs) such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) have not been established for this compound, a risk-based approach using Occupational Exposure Banding (OEB) is recommended. OEB categorizes chemicals into bands based on their potency and toxicological data, which then dictates the necessary level of control measures.

Occupational Exposure Band (OEB)Target Airborne Concentration RangeHazard PotentialRequired Control Measures
OEB 1 >1000 µg/m³LowGeneral ventilation
OEB 2 100 - 1000 µg/m³Low to ModerateLocal exhaust ventilation
OEB 3 10 - 100 µg/m³ModerateContained operations (e.g., fume hood)
OEB 4 1 - 10 µg/m³HighHigh-containment operations
OEB 5 <1 µg/m³Very HighFull isolation and containment

Given its acute oral toxicity and mechanism of action as an uncoupler of oxidative phosphorylation, this compound should be handled with a high degree of caution, aligning with the control measures for OEB 3 or OEB 4 , depending on the specific procedure and potential for exposure.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquid waste.

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all institutional, local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.

Visualizing the Workflow for Safe Handling

To ensure a clear and logical sequence of operations, the following diagram illustrates the workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe check_emergency Verify Emergency Equipment gather_ppe->check_emergency weigh Weigh Compound check_emergency->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste remove_ppe Doff PPE decontaminate->remove_ppe dispose Arrange for Licensed Disposal segregate_waste->dispose wash_hands Wash Hands remove_ppe->wash_hands

Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Tribromoimidazole
Reactant of Route 2
Reactant of Route 2
2,4,5-Tribromoimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.